5,8-Dibromo-2,3-dichloroquinoxaline
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H2Br2Cl2N2 |
|---|---|
Molecular Weight |
356.83 g/mol |
IUPAC Name |
5,8-dibromo-2,3-dichloroquinoxaline |
InChI |
InChI=1S/C8H2Br2Cl2N2/c9-3-1-2-4(10)6-5(3)13-7(11)8(12)14-6/h1-2H |
InChI Key |
PQHUOASVYYTDPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)N=C(C(=N2)Cl)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5,8-Dibromo-2,3-dichloroquinoxaline
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and chemical databases contain limited information regarding the specific chemical properties and experimental protocols for 5,8-Dibromo-2,3-dichloroquinoxaline. This guide compiles the available data and provides general methodologies for quinoxaline synthesis and analysis that may be applicable. All experimental work should be conducted with appropriate safety precautions and after consulting relevant safety data sheets.
Core Chemical Properties
Currently, detailed experimental data for this compound is scarce. The following table summarizes the fundamental chemical identifiers available from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₈H₂Br₂Cl₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 356.83 g/mol | --INVALID-LINK-- |
| CAS Number | 2411440-38-3 | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| SMILES | ClC1=NC2=C(Br)C=CC(Br)=C2N=C1Cl | --INVALID-LINK-- |
| Purity | 95% | --INVALID-LINK-- |
| Storage Conditions | Store at 0-8 °C | --INVALID-LINK-- |
Note: Properties such as melting point, boiling point, and detailed solubility data are not currently available in public databases.
Potential Synthetic Pathways
A generalized workflow for such a synthesis is proposed below.
Figure 1. A proposed synthetic workflow for this compound.
Experimental Protocol: General Synthesis of Quinoxaline-2,3-diones
The formation of the quinoxaline core is a common and well-documented reaction. A general procedure involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
4,5-Dibromo-1,2-phenylenediamine
-
Diethyl oxalate
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve 4,5-Dibromo-1,2-phenylenediamine in ethanol in a round-bottom flask.
-
Add diethyl oxalate to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 5,8-Dibromoquinoxaline-2,3-dione, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Experimental Protocol: General Chlorination of Quinoxaline-2,3-diones
The conversion of the dione to the dichloro derivative is typically achieved using a strong chlorinating agent.
Materials:
-
5,8-Dibromoquinoxaline-2,3-dione
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a fume hood, carefully add 5,8-Dibromoquinoxaline-2,3-dione to an excess of phosphorus oxychloride or thionyl chloride in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice.
-
The crude this compound will precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Potential Reactivity and Applications in Drug Development
The chemical structure of this compound suggests several avenues for its use as a versatile building block in medicinal chemistry. The two chlorine atoms are expected to be susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups. The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce further diversity.
Figure 2. Potential reactivity and applications of this compound.
The quinoxaline scaffold is a known pharmacophore present in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents. The diverse substitution patterns achievable from this compound make it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Spectroscopic Analysis (Predicted)
While experimental spectra are not available, the expected features in various spectroscopic analyses can be predicted based on the structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons on the benzene ring. The chemical shift of this singlet would likely be in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the bromine and nitrogen atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be more complex. It is expected to show four distinct signals in the aromatic region: one for the two equivalent bromine-bearing carbons, one for the two equivalent carbons adjacent to the pyrazine ring, one for the two equivalent chlorine-bearing carbons in the pyrazine ring, and one for the two equivalent carbons at the ring fusion.
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine and two chlorine atoms. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (356.83), with additional peaks corresponding to the different isotopic combinations of Br and Cl.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C=N stretching of the pyrazine ring (around 1600-1650 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹). Aromatic C-H stretching may be observed above 3000 cm⁻¹.
Safety and Handling
Specific safety data for this compound is not available. However, based on its structure, it should be handled with care. Halogenated aromatic compounds can be toxic and irritants. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
An In-Depth Technical Guide to 5,8-Dibromo-2,3-dichloroquinoxaline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,8-Dibromo-2,3-dichloroquinoxaline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and IUPAC name, and presents a compilation of its physicochemical properties. A plausible synthetic route is outlined, drawing from established methods for the synthesis of related quinoxaline derivatives. The guide further explores the potential applications of this compound as a versatile chemical intermediate in drug discovery and the development of organic functional materials, supported by the known biological activities of the broader quinoxaline class.
Chemical Identification
CAS Number: 2411640-38-3
IUPAC Name: this compound[1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and the related compound 5,8-dibromoquinoxaline are presented in Table 1. The data has been aggregated from various chemical suppliers and databases.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | 5,8-Dibromoquinoxaline |
| Molecular Formula | C₈H₂Br₂Cl₂N₂ | C₈H₄Br₂N₂ |
| Molecular Weight | 356.83 g/mol | 287.94 g/mol |
| Appearance | Solid (form not specified) | White crystalline solid |
| Melting Point | Not available | 198-203 °C (decomposes)[2] |
| Boiling Point | Not available | ~470 °C (predicted) |
| Purity | ≥95% | ≥97% |
| Solubility | Insoluble in water; Soluble in organic solvents such as alcohols, ethers, and ketones. | Insoluble in water; Soluble in organic solvents. |
Synthesis
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would involve the initial synthesis of 5,8-dibromoquinoxaline-2,3-dione, followed by a chlorination reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5,8-Dibromoquinoxaline-2,3-dione (Hypothetical)
This step involves the condensation of 4,7-dibromo-1,2-phenylenediamine with oxalic acid.
-
In a round-bottom flask, dissolve 4,7-dibromo-1,2-phenylenediamine (1.0 eq) and oxalic acid (1.1 eq) in a suitable solvent, such as a mixture of water and ethanol.
-
Add a catalytic amount of a mineral acid (e.g., HCl).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 5,8-dibromoquinoxaline-2,3-dione, is expected to precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound (Hypothetical)
This step involves the chlorination of the previously synthesized dione.
-
In a fume hood, carefully add 5,8-dibromoquinoxaline-2,3-dione (1.0 eq) to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), may be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water to remove any remaining acid, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).
Applications in Research and Development
Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities and applications in materials science. While specific studies on this compound are limited, its structure suggests its utility as a key intermediate for the synthesis of novel compounds with potential applications in several fields.
Drug Development
The quinoxaline scaffold is present in numerous compounds with demonstrated pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The bromine and chlorine substituents on this compound serve as versatile handles for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse functional groups to explore structure-activity relationships and develop novel therapeutic agents.
Caption: Drug discovery workflow utilizing this compound.
Materials Science
Halogenated quinoxaline derivatives are also of interest in the field of organic electronics. The electron-withdrawing nature of the quinoxaline ring, enhanced by the halogen substituents, makes these compounds potential building blocks for n-type organic semiconductors. These materials are crucial for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. The bromine atoms on the 5 and 8 positions can be utilized to extend the π-conjugation of the molecule through polymerization or by introducing other aromatic moieties.
Conclusion
This compound is a valuable, albeit understudied, chemical entity with significant potential as a building block in both pharmaceutical and materials science research. Its polyhalogenated structure provides multiple reactive sites for the synthesis of a wide array of novel quinoxaline derivatives. Further investigation into the reactivity and biological properties of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents and advanced organic materials.
References
Synthesis and Structure of 5,8-Dibromo-2,3-dichloroquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and structural characteristics of 5,8-Dibromo-2,3-dichloroquinoxaline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of multiple halogen atoms offers a versatile scaffold for further functionalization through cross-coupling reactions, making it a valuable building block for the synthesis of novel organic molecules.
Structural Information
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 2411640-38-3 | [1] |
| Molecular Formula | C₈H₂Br₂Cl₂N₂ | [1] |
| Molecular Weight | 356.83 g/mol | [1] |
| SMILES | ClC1=NC2=C(Br)C=CC(Br)=C2N=C1Cl | [1] |
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process, commencing with the condensation of 4,7-dibromo-1,2-phenylenediamine with oxalic acid to form the key intermediate, 5,8-dibromo-1,4-dihydroquinoxaline-2,3-dione. Subsequent chlorination of this intermediate yields the final product. This synthetic approach is based on established methodologies for the preparation of analogous halo-substituted quinoxalines.[2]
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis. These are based on analogous procedures and may require optimization for the specific substrate.
Step 1: Synthesis of 5,8-dibromo-1,4-dihydroquinoxaline-2,3-dione
This procedure is adapted from the synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 4,7-dibromo-1,2-phenylenediamine | 265.93 |
| Oxalic acid dihydrate | 126.07 |
| Concentrated Hydrochloric Acid | 36.46 |
| Ethanol | 46.07 |
| Water | 18.02 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve oxalic acid dihydrate in water.
-
Add concentrated hydrochloric acid to the solution.
-
To this acidic solution, add 4,7-dibromo-1,2-phenylenediamine.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with water, and then with ethanol to remove any unreacted starting materials and impurities.
-
Dry the resulting solid under vacuum to obtain 5,8-dibromo-1,4-dihydroquinoxaline-2,3-dione.
Step 2: Synthesis of this compound
This chlorination step is a common method for converting quinoxaline-2,3-diones to their corresponding dichloro derivatives.[2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 5,8-dibromo-1,4-dihydroquinoxaline-2,3-dione | 321.92 |
| Phosphorus oxychloride (POCl₃) | 153.33 |
| N,N-Dimethylformamide (DMF) | 73.09 |
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 5,8-dibromo-1,4-dihydroquinoxaline-2,3-dione.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
Structural Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons (H-6 and H-7) in the downfield region, characteristic of aromatic protons in an electron-deficient ring system.
¹³C NMR: The carbon NMR spectrum would show four distinct signals in the aromatic region: one for the two equivalent bromine-bearing carbons (C-5 and C-8), one for the two equivalent chlorinated carbons (C-2 and C-3), one for the two equivalent carbons bearing protons (C-6 and C-7), and one for the two equivalent carbons at the ring junction (C-4a and C-8a).
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of two bromine and two chlorine atoms.
Logical Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound.
References
- 1. This compound 95% | CAS: 2411640-38-3 | AChemBlock [achemblock.com]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
5,8-Dibromo-2,3-dichloroquinoxaline molecular weight and formula
An In-depth Technical Guide to 5,8-Dibromo-2,3-dichloroquinoxaline
This guide provides essential technical data for this compound, a halogenated heterocyclic compound relevant to researchers and professionals in the fields of chemical synthesis and drug development.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Chemical Formula | C₈H₂Br₂Cl₂N₂[1] |
| Molecular Weight | 356.83 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 2411640-38-3[1] |
Experimental Protocols
Detailed experimental protocols involving this compound are highly specific to the research context. For methodologies related to its synthesis, purification, or application, researchers should consult peer-reviewed chemical literature and established synthetic chemistry databases. As a starting point, the product's SMILES string, ClC1=NC2=C(Br)C=CC(Br)=C2N=C1Cl, can be used to search for relevant reaction schemes and experimental procedures in chemical informatics platforms.[1]
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound and its core identifiers and properties.
Caption: Relationship between the compound and its key properties.
References
Technical Guide: Spectroscopic Analysis of 5,8-Dibromo-2,3-dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 5,8-Dibromo-2,3-dichloroquinoxaline, a key intermediate in various synthetic applications, including materials science and pharmaceutical development. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous structures. It also outlines the standard experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established chemical shift and absorption frequency databases and analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | Singlet | 2H | Aromatic Protons (H-6, H-7) |
Note: The exact chemical shift will be dependent on the solvent used for analysis.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C2, C3 |
| ~ 138 - 142 | C4a, C8a |
| ~ 130 - 135 | C6, C7 |
| ~ 120 - 125 | C5, C8 |
Note: The signals for the carbon atoms bearing bromine and chlorine are expected to be in the regions specified. The exact shifts can be confirmed by 2D NMR techniques.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1600 - 1450 | Medium - Strong | C=C Aromatic stretching |
| ~ 1400 - 1200 | Medium | C-N stretching |
| ~ 1100 - 1000 | Strong | C-Cl stretching |
| ~ 850 - 800 | Strong | C-H out-of-plane bending |
| ~ 700 - 550 | Strong | C-Br stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 356 | High | [M]⁺ (Molecular Ion) |
| 358 | High | [M+2]⁺ |
| 360 | High | [M+4]⁺ |
| 362 | High | [M+6]⁺ |
| 364 | High | [M+8]⁺ |
| 321 | Medium | [M-Cl]⁺ |
| 277 | Medium | [M-Br]⁺ |
| 242 | Medium | [M-Br-Cl]⁺ |
Note: The isotopic pattern for two bromine and two chlorine atoms will be highly characteristic, showing a cluster of peaks for the molecular ion.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass data, or Electron Impact (EI) for fragmentation analysis.
-
Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).
-
For fragmentation studies (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).
-
Visualizations
The following diagrams illustrate a plausible synthetic pathway for this compound and a general workflow for its spectroscopic characterization.
Caption: Plausible synthetic route to this compound.
Caption: General workflow for spectroscopic characterization of a synthesized compound.
In-depth Technical Guide: Solubility and Stability of 5,8-Dibromo-2,3-dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5,8-Dibromo-2,3-dichloroquinoxaline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines standardized methodologies for determining its solubility and stability profiles. It includes detailed experimental protocols for solubility assessment in various solvents and for comprehensive stability testing under stressed conditions. Furthermore, this guide presents a framework for data presentation and visualization to aid researchers in their evaluation of this compound for drug development and other scientific pursuits.
Introduction
This compound is a polyhalogenated quinoxaline derivative. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of multiple halogen atoms can significantly influence the physicochemical properties of the molecule, including its solubility and stability, which are critical parameters for its potential application as a therapeutic agent or functional material. This guide serves as a resource for researchers by providing established protocols to systematically evaluate these key properties.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 2411640-38-3 | [1] |
| Molecular Formula | C₈H₂Br₂Cl₂N₂ | [1] |
| Molecular Weight | 356.83 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | ClC1=NC2=C(Br)C=CC(Br)=C2N=C1Cl | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For poorly soluble compounds like many halogenated heterocycles, a thorough understanding of their solubility in various media is essential.
Predicted Solubility
While experimental data is paramount, computational models can offer initial estimates of solubility. Methods such as the General Solubility Equation (GSE) and machine learning models like Random Forest regression can be employed to predict the aqueous intrinsic solubility.[2][3][4] These models utilize various molecular descriptors to provide an early indication of a compound's solubility behavior.
Experimental Solubility Determination
The following table outlines a recommended set of solvents for determining the solubility profile of this compound. The data presented are hypothetical and serve as a template for reporting experimental findings.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | < 0.1 | Shake-Flask |
| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.1 | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 25 | < 0.1 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | > 50 | Shake-Flask |
| Tetrahydrofuran (THF) | 25 | 10 - 20 | Shake-Flask |
| Dichloromethane (DCM) | 25 | 5 - 10 | Shake-Flask |
| Ethanol | 25 | < 1 | Shake-Flask |
| Methanol | 25 | < 1 | Shake-Flask |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[1]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
Caption: A flowchart of the shake-flask method for solubility determination.
Stability Profile
Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to accelerate the degradation process and identify potential degradants.[5][6]
Forced Degradation Studies
The following table summarizes the conditions for forced degradation studies and provides a template for reporting the observed degradation of this compound.
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation (Hypothetical) | Major Degradants (Hypothetical) |
| Acidic Hydrolysis | 0.1 N HCl | 24, 48, 72 h | 60 | 5% | Monochloro-hydroxy derivative |
| Basic Hydrolysis | 0.1 N NaOH | 24, 48, 72 h | 60 | 15% | Dihydroxy derivative |
| Oxidative | 3% H₂O₂ | 24, 48, 72 h | 25 | < 2% | N-oxide derivative |
| Thermal (Solid) | - | 7 days | 80 | < 1% | No significant degradation |
| Thermal (Solution) | In DMSO | 7 days | 80 | 3% | Minor unidentified peaks |
| Photostability (Solid) | ICH Q1B Option 2 | - | 25 | < 1% | No significant degradation |
| Photostability (Solution) | ICH Q1B Option 2 | - | 25 | 8% | Photodegradant 1, Photodegradant 2 |
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability and phase behavior of the compound.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[7] This analysis can determine the decomposition temperature of this compound.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[8] It can be used to determine the melting point, and other thermal transitions.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Organic solvents (e.g., DMSO, Methanol)
-
Vials with screw caps
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).
-
Acidic and Basic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.2 N HCl and 0.2 N NaOH to achieve a final concentration of 0.1 N acid and base, respectively.
-
Incubate the solutions at a specified temperature (e.g., 60 °C) and collect samples at various time points (e.g., 24, 48, 72 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Add 3% hydrogen peroxide to an aliquot of the stock solution.
-
Keep the solution at room temperature and collect samples at various time points.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in an oven at a high temperature (e.g., 80 °C) for a specified period.
-
Solution State: Incubate a solution of the compound at a high temperature.
-
-
Photostability:
-
Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).
-
Protect a control sample from light.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-PDA-MS method. The method should be able to separate the parent compound from all degradation products.
-
Calculate the percentage of degradation and identify the major degradation products by their retention times, UV spectra, and mass-to-charge ratios.
-
Workflow for Stability Testing
Caption: A flowchart outlining the process of a forced degradation study.
Conclusion
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database | ADMET and DMPK [pub.iapchem.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. BJOC - Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation [beilstein-journals.org]
Safety, handling, and MSDS for 5,8-Dibromo-2,3-dichloroquinoxaline
This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 5,8-Dibromo-2,3-dichloroquinoxaline, tailored for researchers, scientists, and professionals in drug development.
Section 1: Chemical and Physical Properties
This section outlines the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 2411640-38-3 | [1] |
| Molecular Formula | C₈H₂Br₂Cl₂N₂ | [1] |
| Molecular Weight | 356.83 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | 95% | [1] |
| Melting Point | 130 - 133 °C (266 - 271 °F) | [2] |
| Log Pow (n-octanol/water) | 0.22 (at 24 °C / 75 °F) | [2] |
| Bioaccumulation | Not expected | [2] |
Section 2: Safety and Hazard Information
This section details the hazard classifications and statements associated with this compound.
| Hazard Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal) | H302 + H312: Harmful if swallowed or in contact with skin.[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage.[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[2] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects.[2] |
GHS Pictograms:
Health hazard, Exclamation mark, Corrosion, Environment
Signal Word: Danger
Section 3: Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage procedures are critical for ensuring laboratory safety.
Handling
-
Work under a fume hood.[2]
-
Do not inhale the substance or mixture.[2]
-
Avoid breathing dust.[2]
-
Wash skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Avoid release to the environment.[2]
Storage
-
Keep the container tightly closed.[2]
-
Store in a dry, well-ventilated place.
-
Keep away from heat and sources of ignition.[2]
-
Recommended storage temperature can be found on the product label.[2]
Personal Protective Equipment (PPE)
| PPE Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Respiratory Protection | Required when dusts are generated.[2] |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
Section 4: First Aid Measures
In case of exposure, follow these first aid guidelines.
| Exposure Route | First Aid Measures |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/ shower. Consult a physician.[2] |
| Eye Contact | Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses.[2] |
| Ingestion | Immediately make victim drink water (two glasses at most). Consult a physician.[2] |
Section 5: Fire Fighting and Disposal Measures
Fire Fighting
-
Suitable Extinguishing Media: Water, Foam, Carbon dioxide (CO₂), Dry powder.[2]
-
Unsuitable Extinguishing Media: For this substance/mixture no limitations of extinguishing agents are given.[2]
-
Specific Hazards: Combustible. Development of hazardous combustion gases or vapors is possible in the event of a fire.[2]
Disposal
-
The generation of waste should be avoided or minimized wherever possible.
-
Disposal of this product, solutions, and any by-products should at all times comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements.
-
Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.
Section 6: Experimental Protocols and Applications
Section 7: Visualizations
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe Handling Workflow.
This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for detailed information.
References
An In-depth Technical Guide to 5,8-Dibromo-2,3-dichloroquinoxaline for Researchers and Drug Development Professionals
Central Point, Shanghai, November 2, 2025 — 5,8-Dibromo-2,3-dichloroquinoxaline is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its quinoxaline core is a prevalent scaffold in a variety of biologically active molecules, including kinase inhibitors with applications in oncology. This technical guide provides a comprehensive overview of the commercial availability, key properties, and relevant biological context for researchers, scientists, and drug development professionals working with this compound.
Commercial Availability and Physicochemical Properties
This compound is available from a number of specialized chemical suppliers. The table below summarizes the key quantitative data for this compound, facilitating the comparison of products from different sources. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Molecular Formula | Formula Weight ( g/mol ) | CAS Number |
| Advanced ChemBlocks[1] | T93812 | 95% | C₈H₂Br₂Cl₂N₂ | 356.83 | 2411640-38-3 |
| Additional suppliers may be available and can be identified through chemical search platforms. |
Key Physicochemical Data:
Synthesis and Experimental Protocols
General Synthetic Workflow for Dichloroquinoxalines
The synthesis of a dichloroquinoxaline derivative generally proceeds through two key steps: the formation of a quinoxaline-2,3-dione intermediate followed by a chlorination reaction.
Representative Experimental Protocol for the Synthesis of a 2,3-Dichloroquinoxaline Analog
The following protocol for the synthesis of 2,3-dichloroquinoxaline from quinoxaline-2,3(1H,4H)-dione provides a relevant experimental framework.[2]
Materials:
-
Quinoxaline-2,3(1H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
Procedure:
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equivalent), add phosphorus oxychloride (20 ml).
-
Reflux the mixture at 100 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, distill the reaction mixture under vacuum.
-
Quench the reaction by carefully adding it to ice-cold water.
-
An off-white semi-solid will form. Collect the solid by filtration through a Buchner funnel under vacuum to yield the 2,3-dichloroquinoxaline product.
Note: This is a general procedure and may require optimization for the synthesis of this compound, including the use of the corresponding 4,7-dibromo-1,2-phenylenediamine as the starting material.
Biological Context and Potential Applications
Quinoxaline derivatives are a class of compounds with a broad spectrum of biological activities and are of significant interest in drug discovery.[3][4][5][6] A key area of investigation for these molecules is in oncology, particularly as inhibitors of protein kinases.
Role as Kinase Inhibitors in the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5][6] Dysregulation of this pathway is a common feature in many types of cancer, making its components attractive targets for therapeutic intervention.[3][4][5][6] Several quinoxaline derivatives have been identified as potent inhibitors of kinases within this pathway, including PI3K and mTOR itself.[3][4] By blocking the activity of these kinases, quinoxaline-based compounds can disrupt the downstream signaling that promotes cancer cell survival and growth.
Representative Kinase Inhibition Assay Protocol
While a specific kinase inhibition assay protocol for this compound is not publicly available, a general approach for evaluating the inhibitory activity of a compound against a target kinase, such as PI3K or mTOR, is outlined below. This can be adapted for the specific target and assay format (e.g., fluorescence, luminescence, or radioactivity-based).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kα, mTOR)
-
Kinase substrate (e.g., a specific peptide or lipid)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
This compound (test compound)
-
Positive control inhibitor
-
Detection reagent (e.g., antibody, fluorescent probe)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, the test compound at various concentrations, and the kinase substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific period.
-
Stop the reaction and add the detection reagent to quantify the amount of product formed (or substrate consumed).
-
Measure the signal using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
This technical guide provides a foundational understanding of this compound for its application in research and drug development. Researchers are encouraged to consult the cited literature and supplier documentation for further details.
References
- 1. This compound 95% | CAS: 2411640-38-3 | AChemBlock [achemblock.com]
- 2. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
An In-depth Technical Guide to Quinoxaline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential
Introduction
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a pivotal scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention from the scientific community due to their broad spectrum of biological activities and therapeutic applications.[2][3] These compounds are integral to the development of new drugs, with several marketed medications containing the quinoxaline moiety, including agents for treating various diseases.[4] The versatile nature of the quinoxaline ring system allows for extensive functionalization, leading to a diverse array of pharmacological effects, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, and anti-inflammatory properties.[5][6][7] This technical guide provides a comprehensive literature review on quinoxaline derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), aimed at researchers, scientists, and professionals in drug development.
Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives has been extensively studied, with numerous methods developed to achieve high yields and purity. The most classical and widely used method involves the condensation of an aromatic o-phenylenediamine with a 1,2-dicarbonyl compound.[1][8] This reaction is versatile and can be catalyzed by various reagents, including mild acids.[8]
Recent advancements in synthetic methodologies have focused on greener and more efficient approaches. These include microwave-assisted synthesis, the use of recyclable catalysts, and one-pot synthesis procedures, which offer advantages such as shorter reaction times and reduced environmental impact.[1][9] Other notable synthetic strategies include the oxidative cyclization of phenacyl bromides and the oxidative coupling of epoxides with ene-1,2-diamines.[1][10]
General Synthetic Workflow for Quinoxaline Derivatives
The following diagram illustrates a generalized workflow for the synthesis of quinoxaline derivatives, from starting materials to the final, characterized product.
A generalized workflow for the synthesis of quinoxaline derivatives.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a common method for synthesizing a simple quinoxaline derivative.
-
Materials: o-Phenylenediamine, Benzil, Ethanol.
-
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of benzil (1.0 eq) in ethanol to the flask.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
-
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Biological Activities and Therapeutic Potential
Quinoxaline derivatives exhibit a remarkable range of biological activities, making them a focal point of drug discovery research. Their therapeutic potential spans various disease areas, as detailed below.
Anticancer Activity
Quinoxalines are a significant class of compounds in cancer chemotherapy.[11] They have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with microtubule formation.[12][13] Many quinoxaline derivatives act as selective ATP-competitive inhibitors of numerous kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[12][14]
One notable mechanism is the inhibition of Topoisomerase II, an enzyme crucial for DNA replication in cancer cells. Certain quinoxaline derivatives have demonstrated potent inhibitory effects against this enzyme, leading to cell cycle arrest and apoptosis.[15]
Signaling Pathway: Apoptosis Induction by a Quinoxaline Derivative via Topoisomerase II Inhibition
The diagram below illustrates the mechanism by which a quinoxaline derivative can induce apoptosis in cancer cells.
Mechanism of apoptosis induction by a quinoxaline derivative.
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II inhibition, Apoptosis induction | [15] |
| Compound III | PC-3 (Prostate) | 4.11 | Topoisomerase II inhibition, Apoptosis induction | [15] |
| Compound VIIIa | Hep G2 (Liver) | 9.8 | Not specified | [12] |
| Compound VIIIc | MCF-7 (Breast) | 9.0 | Cell cycle arrest at G2/M phase | [12] |
| Compound XVa | MCF-7 (Breast) | 5.3 | Not specified | [12] |
| Derivative 58 | HCT 116 (Colon) | 2.5 | Not specified | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.[6][16][17] The 1,4-di-N-oxide derivatives of quinoxaline are particularly noted for their broad-spectrum antibacterial activity.[8] The antimicrobial potential of these compounds makes them promising candidates for the development of new antibiotics to combat drug-resistant infections.[18]
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound ID | Microorganism | Activity Metric | Value | Reference |
| Compound 5j | Rhizoctonia solani (Fungus) | EC50 | 8.54 µg/mL | [16] |
| Compound 5t | Rhizoctonia solani (Fungus) | EC50 | 12.01 µg/mL | [16] |
| Compound 5k | Acidovorax citrulli (Bacteria) | Good activity | Not specified | [16] |
| Various | Staphylococcus aureus | Zone of inhibition | 12-18 mm | [17] |
| Various | Candida albicans | Zone of inhibition | 13-18.5 mm | [17] |
Antiviral Activity
The quinoxaline scaffold is also a promising framework for the development of antiviral agents.[1][19] Derivatives have shown activity against a variety of viruses, including Herpes simplex virus, Human Immunodeficiency Virus (HIV), and Hepatitis C virus (HCV).[1][8] For instance, S-2720, a quinoxaline derivative, was identified as a potent inhibitor of HIV-1 reverse transcriptase.[1] The growing interest in this area suggests that quinoxaline-based compounds could play a crucial role in combating viral infections, including emerging viral threats.[19][20]
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.
-
Positions 2 and 3: Substitutions at these positions significantly influence the biological activity. Bulky substituents have been shown to enhance antiviral activity in some cases.[1]
-
Benzene Ring: Modifications to the benzene portion of the scaffold can modulate the compound's pharmacokinetic properties and target interactions.
-
Nitrogen Atoms: The nitrogen atoms in the pyrazine ring are key to the molecule's ability to interact with biological targets, often through hydrogen bonding.
Logical Relationship: General SAR for Quinoxaline Derivatives
This diagram outlines the general structure-activity relationships for the quinoxaline scaffold.
Structure-activity relationships of the quinoxaline scaffold.
Conclusion and Future Perspectives
Quinoxaline derivatives represent a versatile and highly privileged scaffold in medicinal chemistry. Their diverse and potent biological activities, coupled with well-established synthetic routes, make them attractive candidates for the development of new therapeutic agents. The ongoing research into their anticancer, antimicrobial, and antiviral properties continues to yield promising results. Future efforts in this field will likely focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new biological targets and the application of modern drug design techniques, such as computational modeling and machine learning, will further accelerate the discovery of clinically useful quinoxaline-based drugs.
References
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [aels.journals.ekb.eg]
- 14. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. arcjournals.org [arcjournals.org]
- 18. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
Physical appearance and storage conditions of 5,8-Dibromo-2,3-dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physical and chemical properties of 5,8-Dibromo-2,3-dichloroquinoxaline, with a focus on its physical appearance and appropriate storage conditions. The data presented is intended to support researchers and professionals in the handling and application of this compound in a laboratory and drug development setting.
Core Compound Properties
This compound is a halogenated quinoxaline derivative. Its structure is characterized by a quinoxaline core with bromine atoms at the 5 and 8 positions and chlorine atoms at the 2 and 3 positions. This substitution pattern imparts specific chemical properties that are of interest in medicinal chemistry and materials science.
Physical Appearance
While a specific description for this compound is not consistently available across public sources, information on structurally similar compounds provides strong indications of its likely physical state and color. Generally, quinoxaline derivatives of this nature are solids at room temperature.[1][2] Based on analogues, the appearance is anticipated to be a crystalline or powdered solid, with a color ranging from off-white or beige to pale yellow. For instance, the related compound 2,6-Dichloroquinoxaline is described as a white to pale yellow crystalline powder. Another analogue, 2,3-Diphenylquinoxaline, is noted as a light brown powder.[2]
Storage and Handling
Proper storage and handling are critical to maintain the integrity and stability of this compound.
Recommended Storage Conditions:
The primary recommendation for the storage of this compound is refrigeration.[3] Specifically, a storage temperature between 0-8 °C is advised to ensure long-term stability.[3] While the compound may be shipped at room temperature, prolonged storage under these conditions is not recommended.[3]
Handling Precautions:
As with many halogenated organic compounds, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| CAS Number | 2411640-38-3 | Advanced ChemBlocks[3] |
| Molecular Formula | C₈H₂Br₂Cl₂N₂ | Advanced ChemBlocks[3] |
| Molecular Weight | 356.83 g/mol | Advanced ChemBlocks[3] |
| Purity | ≥ 95% | Advanced ChemBlocks[3] |
| Recommended Storage Temperature | 0-8 °C | Advanced ChemBlocks[3] |
Logical Workflow for Storage Condition Determination
The following diagram illustrates the decision-making process for the appropriate storage of this compound based on available data and general laboratory best practices.
Caption: Decision workflow for storing this compound.
References
Methodological & Application
The Strategic Utility of 5,8-Dibromo-2,3-dichloroquinoxaline in Modern Organic Synthesis
For Immediate Release
Shanghai, China – November 2, 2025 – 5,8-Dibromo-2,3-dichloroquinoxaline is emerging as a versatile and strategically important building block for researchers and professionals in organic synthesis, materials science, and drug development. Its unique tetra-substituted quinoxaline core, featuring both reactive bromine and chlorine atoms, offers a platform for selective and sequential functionalization, enabling the construction of complex molecular architectures. This application note provides a detailed overview of its synthesis, key reactions, and protocols for its use in various synthetic applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process commencing with the bromination of o-phenylenediamine. The resulting 4,7-dibromo-1,2-phenylenediamine is then condensed with oxalic acid to yield 5,8-dibromo-1,4-dihydroquinoxaline-2,3-dione. Subsequent chlorination of the dione, often using a strong chlorinating agent like phosphorus oxychloride with a catalytic amount of dimethylformamide, affords the target compound, this compound.
Experimental Protocol: Synthesis of 6-bromo-2,3-dichloroquinoxaline (as an illustrative example)
Applications in Organic Synthesis
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atoms at the 5 and 8 positions are amenable to palladium-catalyzed cross-coupling reactions. This dichotomy allows for a controlled and stepwise elaboration of the quinoxaline scaffold.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrazine ring, further enhanced by the two chlorine atoms, facilitates the displacement of chlorides by a wide range of nucleophiles. This allows for the introduction of various functionalities at the 2 and 3 positions.
Key Nucleophiles and Products:
-
Amines: Reaction with primary and secondary amines leads to the formation of 2-amino-3-chloro- or 2,3-diaminoquinoxaline derivatives. These products are valuable intermediates in the synthesis of biologically active compounds and fused heterocyclic systems.[2][3]
-
Thiols: Thiolates readily displace the chlorine atoms to form 2-thio-3-chloro- or 2,3-dithioquinoxalines, which are precursors to various sulfur-containing heterocycles with potential applications in materials and medicinal chemistry.
-
Alcohols and Phenols: Alkoxides and phenoxides can be employed to introduce ether linkages at the 2 and 3 positions.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloroquinoxalines
| Nucleophile | Product Type | Reaction Conditions | Reference |
| N-methylpiperazine | 2-(4-methylpiperazin-1-yl)-3-chloroquinoxaline | Mild conditions | [2] |
| 4-Aminophenol | 2-(4-hydroxyanilino)-3-chloroquinoxaline | High temperature, microwave irradiation | [3] |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the 5 and 8 positions of the benzene ring are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of substituted quinoxalines.
1. Suzuki Coupling:
The Suzuki coupling reaction of 5,8-dibromo-2,3-disubstituted quinoxalines with arylboronic acids or esters is a powerful method for the synthesis of 5,8-diarylquinoxalines. These compounds are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
2. Stille Coupling:
Stille coupling with organostannanes offers an alternative route for C-C bond formation. This reaction is particularly useful for creating complex architectures for polymer synthesis.
Experimental Protocol: Stille Coupling of a 5,8-Dibromoquinoxaline Derivative
A general procedure for the Stille coupling of a 5,8-dibromo-2,3-disubstituted quinoxaline with an organostannane is as follows:
-
To a dried Schlenk tube, add the 5,8-dibromoquinoxaline derivative (1.0 mmol), the organostannane (2.2 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Subject the tube to three pump/purge cycles with argon.
-
Add freshly distilled and degassed toluene (15 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C for 12-16 hours in the dark under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under vacuum.
-
Purify the residue by silica gel column chromatography.
Table 2: Stille Cross-Coupling Reaction Data for a 5,8-Dibromoquinoxaline Derivative
| Organostannane | Product | Yield (%) |
| 2-Thiophenyl tributylstannane | 5,8-Di(thiophen-2-yl)quinoxaline derivative | 62 |
| 5-Hexyl-2-thiophenyl tributylstannane | 5,8-Bis(5-hexylthiophen-2-yl)quinoxaline derivative | - |
Note: The yields are based on reactions with 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline.
3. Sonogashira Coupling:
The Sonogashira coupling of 5,8-dibromoquinoxalines with terminal alkynes provides a route to 5,8-dialkynylquinoxalines. These compounds can serve as monomers for the synthesis of conjugated polymers with interesting optoelectronic properties.
Logical Workflow for Sequential Functionalization
The differential reactivity of the chloro and bromo substituents on this compound allows for a logical and stepwise synthetic strategy. A typical workflow would involve the initial substitution of the more reactive chlorine atoms via nucleophilic aromatic substitution, followed by the functionalization of the less reactive bromine atoms through palladium-catalyzed cross-coupling reactions. This selective approach provides precise control over the final molecular structure.
Caption: Sequential functionalization of this compound.
Conclusion
This compound is a highly valuable building block in organic synthesis, offering multiple reaction sites with distinct reactivities. This allows for the strategic and controlled synthesis of a wide range of complex quinoxaline derivatives. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile molecule in the development of novel materials and pharmaceuticals. The ability to perform selective SNAr and cross-coupling reactions makes it an indispensable tool for the creation of tailored molecular structures with desired properties.
References
Synthesis of Novel Derivatives from 5,8-Dibromo-2,3-dichloroquinoxaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile building block, 5,8-Dibromo-2,3-dichloroquinoxaline. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer and kinase inhibitory effects. The presence of multiple halogen atoms at distinct positions allows for selective and sequential functionalization, enabling the creation of diverse chemical libraries for drug discovery.
Application Notes
This compound serves as a key starting material for the synthesis of a wide array of heterocyclic compounds. The differential reactivity of the chloro and bromo substituents can be exploited to achieve regioselective modifications. Generally, the carbon-bromine bonds are more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, compared to the carbon-chlorine bonds. This allows for a stepwise functionalization approach, first at the 5- and 8-positions, followed by reactions at the 2- and 3-positions. The resulting derivatives have shown promise in various therapeutic areas, particularly as kinase inhibitors and anticancer agents.
Key Synthetic Strategies:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the introduction of a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds, leading to the synthesis of alkynyl-substituted quinoxalines.
-
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoxaline ring, further enhanced by the halogen substituents, facilitates the displacement of the chloro groups by various nucleophiles, such as amines, alcohols, and thiols.
The synthesized derivatives often exhibit potent biological activities. For instance, certain substituted quinoxalines have been identified as apoptosis signal-regulated kinase 1 (ASK1) inhibitors, which are promising targets for diseases like non-alcoholic steatohepatitis.[1] Moreover, various quinoxaline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.
Experimental Protocols
The following protocols are detailed methodologies for key synthetic transformations of this compound and its derivatives.
Protocol 1: Synthesis of 5,8-Dibromo-2-methylquinoxaline as a Precursor for Kinase Inhibitors
This protocol describes the synthesis of a key intermediate, 5,8-dibromo-2-methylquinoxaline, which can be further functionalized to generate potent kinase inhibitors.[1]
Reaction Scheme:
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5,8-Dibromo-2,3-dichloroquinoxaline
Disclaimer: Direct and specific literature detailing nucleophilic aromatic substitution (SNAr) reactions on 5,8-Dibromo-2,3-dichloroquinoxaline is limited. The following application notes and protocols are based on the well-documented reactivity of the parent compound, 2,3-dichloroquinoxaline (DCQX). Researchers should consider these as representative methodologies and starting points. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst/base choice) will likely be necessary to account for the electronic and steric influences of the 5,8-dibromo substituents.
Application Notes
This compound is a highly functionalized heterocyclic compound poised to serve as a versatile building block in medicinal chemistry and materials science. The quinoxaline core is a recognized "privileged scaffold" found in numerous biologically active molecules and functional materials. The two chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The bromine atoms at the 5 and 8 positions offer additional handles for subsequent cross-coupling reactions (e.g., Suzuki, Stille), enabling the synthesis of complex, poly-functionalized aromatic systems.
Potential Applications in Drug Development:
-
Kinase Inhibitors: The quinoxaline scaffold is a core component of several kinase inhibitors. By introducing specific amine, ether, or thioether functionalities through SNAr, novel derivatives can be synthesized and screened for activity against various kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial and Antiviral Agents: Functionalized quinoxalines have demonstrated broad-spectrum antimicrobial and antiviral activities. The ability to readily diversify the substituents at the 2 and 3 positions allows for the generation of large compound libraries for activity screening.
-
Receptor Ligands: Quinoxaline derivatives have shown binding affinity for various receptors, including serotonin (5-HT) receptors, which are targets for neurological and psychiatric disorders.[1]
Potential Applications in Materials Science:
-
Organic Electronics: The electron-deficient nature of the quinoxaline ring makes its derivatives suitable candidates for n-type semiconductors in organic field-effect transistors (OFETs) and as electron-transporting or emissive layers in organic light-emitting diodes (OLEDs). The introduction of chromophoric and charge-transporting moieties via SNAr can be used to tune the optoelectronic properties of the resulting materials.
Nucleophilic Aromatic Substitution (SNAr) on the Quinoxaline Core
The SNAr reactions on 2,3-dichloroquinoxaline can be controlled to selectively yield either mono-substituted or di-substituted products. The first substitution typically occurs under milder conditions. The introduction of the first nucleophile can deactivate the ring, often requiring more forcing conditions (e.g., higher temperatures, stronger base) for the second substitution to proceed.
Data Presentation: Representative SNAr Reactions
The following table summarizes generalized reaction conditions for the nucleophilic aromatic substitution on a 2,3-dichloroquinoxaline core. Yields are illustrative and will vary based on the specific nucleophile and substrate.
| Entry | Nucleophile (Nu-H) | Product Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Primary/Secondary Amine (e.g., Piperidine) | Mono-substitution | K₂CO₃ or Et₃N | DMF or Acetonitrile | 25 - 80 | 70 - 95 |
| 2 | Primary/Secondary Amine (e.g., Piperidine) | Di-substitution | K₂CO₃ or Et₃N | DMF or Dioxane | 80 - 150 | 60 - 90 |
| 3 | Thiol (e.g., Thiophenol) | Mono-substitution | K₂CO₃ or NaH | DMF or THF | 0 - 50 | 80 - 98 |
| 4 | Thiol (e.g., Thiophenol) | Di-substitution | K₂CO₃ or NaH | DMF or DMSO | 50 - 120 | 75 - 95 |
| 5 | Alcohol/Phenol (e.g., Phenol) | Mono-substitution | NaH or K₂CO₃ | THF or DMF | 25 - 80 | 65 - 90 |
| 6 | Alcohol/Phenol (e.g., Phenol) | Di-substitution | NaH or Cs₂CO₃ | DMF or NMP | 80 - 160 | 60 - 85 |
Experimental Protocols: Representative Methodologies
Protocol 1: Synthesis of a Mono-amino Substituted Derivative (Representative)
This protocol describes the mono-substitution reaction with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound in DMF, add potassium carbonate.
-
Add piperidine dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-substituted product.
Protocol 2: Synthesis of a Di-thioether Substituted Derivative (Representative)
This protocol describes the di-substitution reaction with a thiol.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add potassium carbonate and thiophenol to the solution.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
-
Separate the layers and extract the aqueous phase twice more with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Recrystallize the crude solid or purify by column chromatography to obtain the pure di-substituted product.
Mandatory Visualizations
Caption: Generalized SNAr mechanism on a chloroquinoxaline core.
Caption: General experimental workflow for SNAr reactions.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
References
The Strategic Role of 5,8-Dibromo-2,3-dichloroquinoxaline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its halogenated derivatives, 5,8-Dibromo-2,3-dichloroquinoxaline emerges as a highly versatile and strategic starting material for the synthesis of potent therapeutic agents, particularly in the realms of oncology and kinase inhibition. The presence of four distinct halogen atoms—two bromines on the benzene ring and two chlorines on the pyrazine ring—offers a rich platform for selective and diverse chemical modifications, enabling the generation of extensive compound libraries for drug discovery.
The differential reactivity of the chloro and bromo substituents is a key feature of this scaffold. The chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward route to introduce a wide array of functional groups. In contrast, the bromine atoms at the 5 and 8 positions are more amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This orthogonal reactivity allows for a stepwise and controlled elaboration of the quinoxaline core, facilitating the exploration of structure-activity relationships (SAR) in a systematic manner.
This document provides an overview of the applications of this compound in medicinal chemistry, focusing on its utility in the synthesis of kinase inhibitors and anticancer agents. Detailed experimental protocols for key transformations are also presented to aid researchers in the practical application of this valuable building block.
Application in the Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Quinoxaline derivatives have been extensively investigated as kinase inhibitors, and this compound serves as an excellent starting point for the design of novel inhibitors. The general strategy involves the displacement of the two chlorine atoms with various amine nucleophiles to generate 2,3-diaminoquinoxaline derivatives, which can mimic the hinge-binding motif of many ATP-competitive kinase inhibitors. The bromo substituents can then be further functionalized to explore interactions with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
While specific examples utilizing the 5,8-dibromo isomer are not extensively documented in publicly available literature, the synthetic strategies are well-established for related bromo-substituted quinoxalines. For instance, derivatives of 6-bromo-2,3-dichloroquinoxaline have been synthesized and shown to possess potent cytotoxic and antimicrobial activities.[2]
Table 1: Representative Quinoxaline-Based Kinase Inhibitors and Their Activities
| Compound Class | Target Kinase(s) | Reported IC50 Values | Reference |
| Quinoxaline Derivatives | Glycogen Synthase Kinase-3β (GSK-3β) | 0.18 µM | [1] |
| 3-Vinyl-quinoxalin-2(1H)-one Derivatives | Fibroblast Growth Factor Receptor 1 (FGFR1) | 0.33 - 3.13 nM | [3] |
| Quinoxaline-2-carboxylic acid derivatives | Pim-1/2 Kinase | Pim-1: 74 nM, Pim-2: 2.10 µM | [4] |
| Dibromo substituted quinoxaline fragment | Apoptosis signal regulated kinase 1 (ASK1) | 30.17 nM | [5] |
| 6-Arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones | Extracellular signal-regulated kinase 1/2 (ERK1/2) | Potent antiproliferative activity | [6] |
Application in the Synthesis of Anticancer Agents
The quinoxaline scaffold is a well-established pharmacophore in the development of anticancer agents.[7][8] Derivatives of this compound can be elaborated into a variety of structures with potent antiproliferative activity. The synthetic handles provided by the four halogen atoms allow for the creation of diverse molecular architectures that can interact with various biological targets implicated in cancer progression, such as DNA, topoisomerases, and signaling proteins.
For example, the synthesis of 5,8-dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline demonstrates the feasibility of introducing aryl groups at the 2 and 3 positions via condensation reactions. While the biological activity of this specific compound is not reported, the general class of 2,3-diarylquinoxalines has been explored for various therapeutic applications.
Table 2: Cytotoxicity of Representative Quinoxaline Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Reported IC50 Value | Reference |
| Tetrazolo[1,5-a]quinoxaline derivatives | Three human cancer cell lines | 0.01 ± 0.001 to 0.06 ± 0.008 µg/mL | [2] |
| 6-chloroquinoxaline derivative | HCT-116 | 6.18 µM | [9] |
| 6-chloroquinoxaline derivative | MCF-7 | 5.11 µM | [9] |
Experimental Protocols
Protocol 1: Synthesis of 5,8-Dibromo-2,3-bis(arylamino)quinoxaline Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atoms in this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine (2.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) (3 equivalents)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add the desired amine (2.2 equivalents) and potassium carbonate (3 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5,8-dibromo-2,3-bis(arylamino)quinoxaline derivative.
Caption: Synthetic workflow for the preparation of 5,8-dibromo-2,3-bis(amino)quinoxaline derivatives.
Protocol 2: Synthesis of 5,8-Dibromo-2,3-diarylquinoxaline via Condensation
This protocol is adapted from the synthesis of 5,8-dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline and describes a general condensation reaction to form 2,3-diarylquinoxalines.
Materials:
-
4,7-Dibromobenzene-1,2-diamine
-
1,2-Diaryl-ethane-1,2-dione (1 equivalent)
-
Acetic acid
Procedure:
-
To a solution of 4,7-Dibromobenzene-1,2-diamine (1 equivalent) in acetic acid, add the 1,2-diaryl-ethane-1,2-dione (1 equivalent).
-
Briefly warm the mixture to 60 °C and then stir at room temperature for 2 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with ethanol and dry to afford the 5,8-dibromo-2,3-diarylquinoxaline product.
Caption: General workflow for the synthesis of 5,8-dibromo-2,3-diarylquinoxalines via condensation.
Signaling Pathways and Logical Relationships
The development of kinase inhibitors often involves targeting specific signaling pathways that are aberrantly activated in cancer. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by quinoxaline-based inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
Application Notes and Protocols for the Synthesis of Organic Semiconductors Using 5,8-Dibromo-2,3-dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline-based materials are a prominent class of electron-deficient building blocks for the synthesis of donor-acceptor (D-A) conjugated polymers used in organic electronics. Their strong electron-accepting nature, good thermal stability, and tunable electronic properties make them ideal candidates for applications in organic solar cells (OSCs) and organic thin-film transistors (OTFTs). The strategic introduction of halogen atoms onto the quinoxaline core allows for post-functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of organic semiconductor materials with tailored properties.
This document provides detailed application notes and protocols for the utilization of 5,8-dibromo-2,3-dichloroquinoxaline as a key building block in the synthesis of conjugated polymers for organic semiconductor applications. The presence of both bromine and chlorine substituents on the quinoxaline core offers opportunities for selective functionalization, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions like Suzuki and Stille couplings.
Principle of Synthesis
The synthesis of quinoxaline-based conjugated polymers from this compound typically involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. In these reactions, the dihalogenated quinoxaline monomer is reacted with a distannylated or diborylated comonomer (for Stille and Suzuki coupling, respectively). The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective polymerization at the 5 and 8 positions, leaving the 2 and 3 positions available for further modification if desired.
A study on a similar compound, 5,8-dibromo-6,7-dichloro-2,3-bis(3-(octyloxy)phenyl)quinoxaline, demonstrated that Stille coupling reactions can proceed chemoselectively at the aryl-bromine bonds.[1] This suggests that this compound can be effectively polymerized with a comonomer to form a linear conjugated polymer, with the chlorine atoms remaining on the quinoxaline backbone.
Experimental Protocols
The following are representative protocols for the synthesis of a quinoxaline-based copolymer via Stille and Suzuki cross-coupling reactions. These protocols are based on established methods for the synthesis of similar conjugated polymers.
Protocol 1: Synthesis of a Quinoxaline-Thiophene Copolymer via Stille Coupling
This protocol describes the synthesis of a copolymer of this compound and 2,5-bis(trimethylstannyl)thiophene.
Materials:
-
This compound (Monomer A)
-
2,5-bis(trimethylstannyl)thiophene (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Hexane
-
Soxhlet extraction apparatus
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, add this compound (1.0 mmol), 2,5-bis(trimethylstannyl)thiophene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (10 mL) and anhydrous DMF (2 mL) via syringe.
-
Stir the reaction mixture at 110 °C for 48 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol (200 mL).
-
Filter the crude polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform or chlorobenzene.
-
Precipitate the polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under vacuum at 60 °C for 24 hours.
Protocol 2: Synthesis of a Quinoxaline-Benzodithiophene Copolymer via Suzuki Coupling
This protocol outlines the synthesis of a copolymer of this compound and a diboronic ester of benzodithiophene.
Materials:
-
This compound (Monomer A)
-
4,8-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
2 M aqueous solution of potassium carbonate (K₂CO₃)
-
Aliquat 336 (phase transfer catalyst)
-
Methanol
-
Acetone
-
Hexane
-
Soxhlet extraction apparatus
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol) and the benzodithiophene diboronic ester (1.0 mmol) in anhydrous toluene (20 mL).
-
Add a few drops of Aliquat 336.
-
Degas the solution by bubbling with inert gas for 30 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Add the 2 M aqueous K₂CO₃ solution (5 mL) and vigorously stir the mixture at 90 °C for 72 hours under an inert atmosphere.
-
After cooling, separate the organic layer and precipitate the polymer into methanol (200 mL).
-
Filter the polymer and wash with water and methanol.
-
Purify the polymer using Soxhlet extraction with methanol, acetone, and hexane.
-
Extract the final polymer with chloroform or o-dichlorobenzene.
-
Precipitate the polymer into methanol, filter, and dry under vacuum at 60 °C for 24 hours.
Data Presentation
The following table summarizes representative data for quinoxaline-based polymers synthesized for organic semiconductor applications. The data provided are for illustrative purposes and the actual values for polymers synthesized from this compound may vary.
| Polymer ID | Comonomer | Molecular Weight (Mₙ) (kDa) | PDI | Optical Bandgap (eV) | HOMO Level (eV) | LUMO Level (eV) | Device Performance (PCE %) |
| P1 | Thiophene | 15 - 30 | 1.8 - 2.5 | 1.8 - 2.0 | -5.2 to -5.4 | -3.2 to -3.4 | 4 - 6% (OSC) |
| P2 | Benzodithiophene | 20 - 50 | 2.0 - 3.0 | 1.7 - 1.9 | -5.3 to -5.5 | -3.4 to -3.6 | 6 - 8% (OSC) |
| P3 | Fluorene | 18 - 40 | 1.9 - 2.8 | 2.0 - 2.2 | -5.4 to -5.6 | -3.2 to -3.4 | 3 - 5% (OSC) |
PCE: Power Conversion Efficiency in Organic Solar Cells.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, purification, and characterization of quinoxaline-based polymers.
Logical Relationship of Synthesis
Caption: Logical flow from starting materials to the final organic semiconductor device.
References
Application Notes and Protocols for Reactions Involving 5,8-Dibromo-2,3-dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for synthetic transformations involving 5,8-Dibromo-2,3-dichloroquinoxaline. This versatile building block, featuring four distinct halogen atoms, offers a rich platform for the synthesis of complex nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The differential reactivity of the chloro and bromo substituents allows for selective and sequential functionalization, enabling the construction of diverse molecular architectures.
Overview of Reactivity
This compound is characterized by two key reactive sites:
-
2,3-Dichloro positions: These positions are highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrazine ring nitrogens. This allows for the facile displacement of the chloride ions by a variety of nucleophiles.
-
5,8-Dibromo positions: The bromine atoms on the benzene ring are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are generally less facile than the SNAr at the 2,3-positions and often require specific catalyst-ligand systems.
This differential reactivity allows for a stepwise functionalization strategy, which will be outlined in the protocols below.
Experimental Protocols
Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the 2- and 3-positions
This protocol describes the selective monosubstitution and disubstitution of the chloro groups with an amine nucleophile. The reaction can be controlled by stoichiometry and reaction conditions to favor either the mono- or di-substituted product.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: Workflow for selective nucleophilic aromatic substitution.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine, aniline)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3) as base
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent
-
Standard laboratory glassware and purification supplies
Procedure for Monosubstitution:
-
To a stirred solution of this compound (1.0 mmol) in DMF (10 mL) at room temperature, add the amine (1.1 mmol) and triethylamine (1.5 mmol).
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-amino-3-chloro-5,8-dibromoquinoxaline derivative.
Procedure for Disubstitution:
-
To a stirred solution of this compound (1.0 mmol) in DMF (10 mL), add the amine (2.5 mmol) and potassium carbonate (3.0 mmol).
-
Heat the reaction mixture to 70-80 °C and stir for 6-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature, pour into water (50 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the 2,3-diamino-5,8-dibromoquinoxaline derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 5- and 8-positions
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds at the bromine-substituted positions. This reaction is typically performed after substitution at the 2,3-positions.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5,8-Dibromo-2,3-disubstituted-quinoxaline (from Protocol 1)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2]
-
Potassium carbonate (K2CO3) or potassium phosphate (K3PO4)
-
1,4-Dioxane and water (solvent mixture)
-
Standard Schlenk line or inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine the 5,8-dibromo-2,3-disubstituted-quinoxaline (1.0 mmol), arylboronic acid (2.5 mmol), and potassium carbonate (4.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh3)4 (0.05 mmol, 5 mol%) to the flask.
-
Add degassed 1,4-dioxane (15 mL) and degassed water (3 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5,8-diaryl-2,3-disubstituted-quinoxaline.
Protocol 3: Buchwald-Hartwig Amination at the 5- and 8-positions
This protocol describes the palladium-catalyzed amination of the C-Br bonds, allowing for the introduction of a wide range of primary and secondary amines.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Materials:
-
5,8-Dibromo-2,3-disubstituted-quinoxaline
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Standard Schlenk line or inert atmosphere setup
Procedure:
-
To a Schlenk tube, add Pd2(dba)3 (0.025 mmol, 2.5 mol%) and Xantphos (0.06 mmol, 6 mol%).
-
Add the 5,8-dibromo-2,3-disubstituted-quinoxaline (1.0 mmol) and sodium tert-butoxide (2.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (10 mL) followed by the amine (2.2 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate (30 mL) and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for reactions involving halogenated quinoxalines, providing an indication of expected yields. Note that yields are highly dependent on the specific substrates and reaction conditions used.
Table 1: Representative Yields for Nucleophilic Aromatic Substitution on Dichloroquinoxalines
| Entry | Nucleophile | Product Type | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Monosubstituted | DMF | Et3N | 25 | 3 | ~85-95 |
| 2 | Morpholine | Disubstituted | DMF | K2CO3 | 80 | 6 | ~80-90 |
| 3 | Aniline | Disubstituted | DMF | K2CO3 | 100 | 12 | ~70-85 |
Table 2: Representative Yields for Suzuki-Miyaura Coupling on Dibromoquinoxalines
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Dioxane/H2O | 100 | 18 | ~75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3) | K3PO4 | Dioxane/H2O | 90 | 24 | ~80-95 |
| 3 | Thiophene-2-boronic acid | Pd(PPh3)4 (5) | K2CO3 | Dioxane/H2O | 100 | 20 | ~65-80 |
Table 3: Representative Yields for Buchwald-Hartwig Amination on Dibromoquinoxalines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd2(dba)3 (2.5) | Xantphos (6) | NaOtBu | Toluene | 110 | 24 | ~70-85 |
| 2 | Aniline | Pd2(dba)3 (2.5) | Xantphos (6) | Cs2CO3 | Dioxane | 100 | 18 | ~60-75 |
| 3 | Benzylamine | Pd2(dba)3 (2.5) | Xantphos (6) | NaOtBu | Toluene | 110 | 22 | ~75-90 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere where necessary.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication and characterization of two prominent third-generation photovoltaic technologies: Dye-Sensitized Solar Cells (DSSCs) and Organic Solar Cells (OSCs). These technologies offer unique advantages, such as flexibility, low-cost manufacturing, and tuneable optical properties, making them promising candidates for a variety of applications, including wearable electronics, transparent windows, and portable power sources.[1][2][3][4]
Part 1: Dye-Sensitized Solar Cells (DSSCs)
Introduction and Working Principle
Dye-sensitized solar cells (DSSCs) are photoelectrochemical devices that convert light into electricity through the sensitization of a wide-bandgap semiconductor by a molecular dye.[2][5] The core components of a DSSC include a photoanode made of a mesoporous semiconductor (typically titanium dioxide, TiO2), a sensitizing dye, an electrolyte containing a redox couple (commonly iodide/triiodide), and a counter electrode.[6]
The operation of a DSSC begins with the absorption of photons by the dye molecules, which leads to the excitation of electrons. These excited electrons are then injected into the conduction band of the TiO2 semiconductor and transported to the transparent conductive oxide (TCO) coated glass substrate.[6][7] The electrons then travel through an external circuit to the counter electrode. At the counter electrode, the redox mediator in the electrolyte is reduced, and subsequently regenerates the oxidized dye molecules, completing the circuit.[6]
Key Components and Materials
| Component | Material | Function |
| Photoanode | Nanocrystalline Titanium Dioxide (TiO2) | Provides a high surface area for dye adsorption and acts as the electron transport medium.[8] |
| Sensitizer (Dye) | Ruthenium-based dyes (e.g., N3, N719, N749), Organic dyes | Absorbs sunlight and injects electrons into the semiconductor.[9] |
| Electrolyte | Iodide/Triiodide (I-/I3-) in an organic solvent (e.g., acetonitrile) | Regenerates the oxidized dye molecules and transports charge to the counter electrode.[10][11] |
| Counter Electrode | Platinum (Pt) or Carbon-based materials | Catalyzes the reduction of the redox mediator in the electrolyte.[10] |
| Substrate | Transparent Conductive Oxide (TCO) coated glass (e.g., FTO, ITO) | Provides a transparent and conductive support for the solar cell.[10][11] |
Experimental Protocol: Fabrication of a TiO2-based DSSC
This protocol outlines the fabrication of a standard DSSC using a TiO2 photoanode and a ruthenium-based dye.
1.3.1. Preparation of the TiO2 Photoanode
-
Clean a TCO-coated glass substrate (e.g., FTO glass) by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrate with a stream of nitrogen.
-
Prepare a TiO2 paste by grinding TiO2 nanoparticles with a mortar and pestle, adding a binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) to achieve a viscous consistency.
-
Deposit the TiO2 paste onto the conductive side of the TCO glass using the doctor-blade technique to create a uniform thin film.[10]
-
Anneal the TiO2-coated substrate in a furnace at 450-500°C for 30 minutes to remove organic binders and sinter the TiO2 nanoparticles.[12]
-
After cooling to approximately 80°C, immerse the TiO2 electrode in a dye solution (e.g., 0.3 mM N719 dye in ethanol) and leave it for 12-24 hours for dye adsorption.[10]
1.3.2. Preparation of the Counter Electrode
-
Clean another TCO-coated glass substrate using the same procedure as for the photoanode.
-
Deposit a thin layer of a platinum catalyst precursor (e.g., H2PtCl6 solution in isopropanol) onto the conductive side of the TCO glass.
-
Heat the substrate at 400°C for 15 minutes to form a catalytic platinum layer.[10]
1.3.3. Assembly of the DSSC
-
Rinse the dye-sensitized TiO2 photoanode with ethanol to remove any excess, non-adsorbed dye and dry it.
-
Place a thin spacer (e.g., a 25 µm thick Surlyn film) around the TiO2 film on the photoanode.
-
Assemble the photoanode and the counter electrode in a sandwich-like configuration, with the conductive sides facing each other.
-
Heat the assembly on a hot plate at around 100°C to seal the cell.
-
Introduce the electrolyte (e.g., 0.5 M LiI, 0.05 M I2 in acetonitrile) into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.
-
Seal the holes with a small piece of Surlyn and a microscope cover slip by heating.
Characterization and Performance Metrics
The performance of a DSSC is evaluated by measuring its current-voltage (I-V) characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²).[13] The key performance parameters are:
-
Open-Circuit Voltage (Voc): The maximum voltage when the current is zero.
-
Short-Circuit Current Density (Jsc): The maximum current density when the voltage is zero.
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Vmax * Jmax) / (Voc * Jsc).
-
Power Conversion Efficiency (PCE): The ratio of the maximum power output to the input light power, calculated as (Voc * Jsc * FF) / Pin.[14]
Another important characterization technique is Incident Photon-to-Current Conversion Efficiency (IPCE) , which measures the ratio of collected electrons to incident photons at a specific wavelength.[7]
Performance Data for DSSCs
| Dye | Semiconductor | Electrolyte | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| N719 | TiO2 | Iodide/Triiodide | ~0.7-0.8 | ~15-20 | ~0.6-0.7 | ~11.5 | [5] |
| N749 (Black Dye) | TiO2 | Iodide/Triiodide | ~0.7 | ~20-25 | ~0.6-0.7 | ~10-11 | [9] |
| Organic Dyes | TiO2 | Cobalt-based | >0.9 | ~15-18 | >0.7 | >12 | |
| - | - | - | - | - | - | 15 (solid-state) |
Diagrams
Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).
Caption: Experimental workflow for DSSC fabrication.
Part 2: Organic Solar Cells (OSCs)
Introduction and Working Principle
Organic solar cells (OSCs) utilize organic materials, typically polymers or small molecules, as the photoactive layer to convert sunlight into electricity.[15] Their key advantages include the potential for fabrication on flexible substrates, low manufacturing cost, and a high degree of tunability of their electronic and optical properties.[1][3] Recent advancements in non-fullerene acceptors have led to a significant increase in OSC efficiency, with values now exceeding 20%.[1]
The most common device architecture is the bulk heterojunction (BHJ), where an electron donor and an electron acceptor material are blended together to form the active layer.[16] The working principle of a BHJ OSC involves several steps:
-
Light Absorption: Photons are absorbed by the donor material, creating excitons (bound electron-hole pairs).[17]
-
Exciton Diffusion: The excitons diffuse to the interface between the donor and acceptor materials.
-
Charge Separation: At the donor-acceptor interface, the exciton dissociates, with the electron being transferred to the acceptor and the hole remaining on the donor.
-
Charge Transport: The separated electrons and holes are transported through the acceptor and donor domains, respectively, to their corresponding electrodes.
-
Charge Collection: The charges are collected at the anode and cathode, generating a photocurrent.
Key Components and Materials
| Component | Material | Function |
| Substrate | Glass or flexible plastics (e.g., PET, PEN) | Provides mechanical support for the device.[3] |
| Anode | Indium Tin Oxide (ITO) | Transparent electrode for hole collection.[16] |
| Hole Transport Layer (HTL) | PEDOT:PSS | Facilitates hole transport from the active layer to the anode and blocks electrons.[16] |
| Active Layer (BHJ) | Donor (e.g., PTB7, D18) and Acceptor (e.g., PCBM, Y6) blend | Absorbs light, generates excitons, and separates charges.[1][16] |
| Electron Transport Layer (ETL) | Calcium (Ca), Zinc Oxide (ZnO) | Facilitates electron transport from the active layer to the cathode and blocks holes.[16][17] |
| Cathode | Silver (Ag), Aluminum (Al) | Electrode for electron collection.[16] |
Experimental Protocol: Fabrication of a BHJ OSC
This protocol describes the fabrication of a standard bulk heterojunction OSC using solution-based processing.
2.3.1. Substrate Preparation
-
Clean an ITO-coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrate with a nitrogen stream and then treat it with UV-Ozone for 15 minutes to improve the surface wettability.
2.3.2. Deposition of the Hole Transport Layer (HTL)
-
Spin-coat a filtered solution of PEDOT:PSS onto the ITO substrate at 5000 rpm for 60 seconds.[16]
-
Anneal the substrate on a hotplate at 150°C for 10-15 minutes to remove residual water.[18]
2.3.3. Deposition of the Active Layer
-
Prepare a solution of the donor and acceptor materials (e.g., PTB7:PC71BM in chlorobenzene) in the desired ratio.
-
Transfer the substrate into a nitrogen-filled glovebox.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will depend on the desired thickness.[16]
-
If required, anneal the active layer to optimize its morphology.
2.3.4. Deposition of the Electron Transport Layer (ETL) and Cathode
-
Transfer the substrate to a thermal evaporator.
-
Deposit a thin layer of an ETL material (e.g., 5 nm of Ca) followed by a thicker layer of the cathode material (e.g., 100 nm of Ag) through a shadow mask to define the device area.[16]
2.3.5. Encapsulation
-
To protect the device from degradation by oxygen and moisture, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
Characterization and Performance Metrics
Similar to DSSCs, the performance of OSCs is characterized by their I-V curves under simulated solar illumination to determine Voc, Jsc, FF, and PCE.
Performance Data for OSCs
| Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| D18 | Y6 | ~0.86 | ~27.7 | ~76.5 | 18.22 | [1] |
| D18 | L8-BO | - | - | - | >19 | [1] |
| PM6 | L8-BO | - | - | - | >18 | [1] |
| P3HT | PC61BM | ~0.6 | ~10 | ~65 | ~4-5 | [17] |
| PTB7 | PC71BM | ~0.75 | ~18 | ~70 | ~9-10 | [19] |
Diagrams
Caption: Working principle of a Bulk Heterojunction Organic Solar Cell (OSC).
Caption: Experimental workflow for OSC fabrication.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. A Review on Dye-Sensitized Solar Cells (DSSCs) Materials and Applications - Iranian Journal of Materials Science and Engineering [ijmse.iust.ac.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Review on dye-sensitized solar cells (DSSCs): Advanced techniques and research trends [ideas.repec.org]
- 5. Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. www3.nd.edu [www3.nd.edu]
- 11. Dye Sensitized Solar Cells-Dye Solar Cells-DSSC-DSC Gamry Instruments [gamry.com]
- 12. How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency : 6 Steps - Instructables [instructables.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ossila.com [ossila.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5,8-Dibromo-2,3-dichloroquinoxaline Purification
This technical support center provides guidance on the purification of 5,8-Dibromo-2,3-dichloroquinoxaline for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound, a polyhalogenated heterocyclic compound, are recrystallization, column chromatography, and sublimation. The choice of method depends on the impurity profile, the desired final purity, and the scale of the purification.
Q2: What are the potential impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities may include:
-
Starting materials: Unreacted 2,3-dichloroquinoxaline or brominating agents.
-
Isomers: Incomplete bromination could lead to mono-bromo-2,3-dichloroquinoxaline species. Over-bromination could result in tri-bromo derivatives.
-
Hydrolysis products: Reaction with residual water can lead to the formation of corresponding quinoxalinone derivatives.
-
Solvent residues: Residual solvents from the synthesis or workup.
Q3: How can I assess the purity of this compound?
A3: Purity is typically assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of proton-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Purification Protocols and Troubleshooting
Recrystallization
Recrystallization is often the first method of choice for purifying crystalline solids. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Dissolution: In a flask, add the chosen solvent to the crude this compound. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Solvent Selection Guide (General Guidance for Halogenated Quinoxalines)
| Solvent/Solvent System | Polarity | Notes |
| Ethanol | Polar | Often a good starting point for recrystallization of quinoxaline derivatives. |
| Acetic Acid | Polar | Can be effective but may be difficult to remove completely. |
| Toluene | Non-polar | Suitable for compounds with aromatic character. |
| Hexane / Dichloromethane | Non-polar / Polar | A solvent/anti-solvent system that can be effective. |
| Hexane / Ethyl Acetate | Non-polar / Polar | Another common solvent mixture for recrystallization. |
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | - Concentrate the solution by boiling off some solvent.- Add a suitable anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod.- Introduce a seed crystal. |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add more solvent before reheating.- Try a lower-boiling point solvent. |
| Low recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure adequate cooling time.- Avoid excessive washing of the crystals. |
| Colored impurities remain | The impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary. |
Experimental Workflow for Recrystallization
Caption: A logical diagram for troubleshooting common issues in column chromatography.
Sublimation
Sublimation is a purification technique for solids that transition directly from the solid to the gas phase without passing through a liquid phase. It is particularly useful for compounds with a relatively high vapor pressure that are stable at elevated temperatures.
Experimental Protocol:
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a low pressure.
-
Heating: Gently heat the bottom of the apparatus. The compound will sublime and deposit as pure crystals on a cooled surface (cold finger).
-
Crystal Collection: After the sublimation is complete, carefully collect the purified crystals from the cold finger.
Quantitative Data (General Estimates for Similar Compounds)
-
Temperature: 100-200 °C
-
Pressure: 0.1-1 mmHg
Troubleshooting Sublimation
| Issue | Possible Cause | Solution |
| No sublimation occurs | The temperature is too low, or the vacuum is not sufficient. | - Gradually increase the temperature.- Ensure a good vacuum is achieved. |
| Decomposition of the compound | The temperature is too high. | - Reduce the heating temperature.- Improve the vacuum to allow sublimation at a lower temperature. |
| Low yield | Incomplete sublimation or loss of product during collection. | - Ensure sufficient time for sublimation.- Be careful when scraping the purified crystals from the cold finger. |
This technical support guide is intended to provide general procedures and troubleshooting advice. The optimal conditions for the purification of this compound may need to be determined empirically. Always handle halogenated compounds with appropriate personal protective equipment in a well-ventilated fume hood.
Technical Support Center: Synthesis of 5,8-Dibromo-2,3-dichloroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,8-Dibromo-2,3-dichloroquinoxaline synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, which is typically a two-step process:
-
Cyclization and Bromination: Synthesis of the precursor, 5,8-dibromo-2,3-dihydroxyquinoxaline.
-
Chlorination: Conversion of the dihydroxy precursor to the final this compound.
Issue 1: Low Yield in the Synthesis of 5,8-dibromo-2,3-dihydroxyquinoxaline (Precursor)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). A slight increase in temperature might be necessary, but be cautious of potential side product formation. - Purity of Starting Materials: Use highly pure 4,7-dibromo-1,2-phenylenediamine and diethyl oxalate. Impurities can interfere with the cyclization. |
| Poor Solubility of Reactants | - Solvent Choice: While ethanol is commonly used, consider exploring other high-boiling point solvents like n-butanol or acetic acid to improve the solubility of the starting materials. |
| Side Reactions | - Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the o-phenylenediamine derivative, which can lead to colored impurities and lower yields. |
Issue 2: Low Yield and/or Incomplete Reaction During Chlorination
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Chlorination | - Reagent Stoichiometry and Choice: While excess POCl₃ is often used, a solvent-free approach with equimolar amounts of 5,8-dibromo-2,3-dihydroxyquinoxaline and POCl₃ in the presence of a base like pyridine has been shown to be effective for similar substrates.[1] Using a mixture of POCl₃ and PCl₅ can also enhance chlorination. - Reaction Temperature and Time: The chlorination of dihydroxyquinoxalines typically requires heating. A reaction temperature of 140-160°C in a sealed reactor has been reported to give high yields for related compounds.[1] Monitor the reaction by TLC until the starting material is consumed. |
| Product Decomposition | - Temperature Control: Avoid excessively high temperatures or prolonged heating, as this can lead to decomposition of the product. - Work-up Procedure: Quench the reaction mixture carefully by pouring it onto crushed ice. This helps to rapidly cool the mixture and hydrolyze any remaining chlorinating agent. |
| Difficult Product Isolation | - Purification Method: The crude product may require purification by column chromatography. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point. Recrystallization from a suitable solvent can also be employed to obtain a pure product. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common and effective route involves two main steps:
-
Synthesis of 5,8-dibromo-2,3-dihydroxyquinoxaline: This is typically achieved through the condensation of 4,7-dibromo-1,2-phenylenediamine with diethyl oxalate.
-
Chlorination: The resulting 5,8-dibromo-2,3-dihydroxyquinoxaline is then chlorinated using a reagent like phosphorus oxychloride (POCl₃), often in the presence of a base or with other chlorinating agents like phosphorus pentachloride (PCl₅).
Q2: How can I monitor the progress of the chlorination reaction?
Thin Layer Chromatography (TLC) is an effective method. Spot the reaction mixture on a silica gel plate alongside the starting material (5,8-dibromo-2,3-dihydroxyquinoxaline). The product, being less polar, will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q3: What are some common side products in this synthesis?
Potential side products include:
-
Monochloro-monohydroxy intermediates: Resulting from incomplete chlorination.
-
Polymeric materials: Can form at excessively high temperatures.
-
Oxidation products: If the initial cyclization is not performed under an inert atmosphere.
Q4: Are there any "green" or more efficient methods for quinoxaline synthesis?
Yes, several modern methods aim to improve the efficiency and environmental friendliness of quinoxaline synthesis. These include:
-
Microwave-assisted synthesis: Can significantly reduce reaction times.
-
Catalyst-based methods: Various catalysts, including heterogeneous catalysts, have been employed to improve yields and reaction conditions.
-
Solvent-free reactions: As demonstrated for the chlorination step, these can be highly efficient and reduce solvent waste.[1]
Experimental Protocols
Protocol 1: Synthesis of 5,8-dibromo-2,3-dihydroxyquinoxaline
-
To a solution of 4,7-dibromo-1,2-phenylenediamine (1 equivalent) in ethanol, add diethyl oxalate (1.1 equivalents).
-
Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/DMF) to purify.
Protocol 2: Chlorination of 5,8-dibromo-2,3-dihydroxyquinoxaline
This protocol is adapted from a high-yield, solvent-free method for the chlorination of 2,3-dihydroxyquinoxaline.[1]
-
In a Teflon-lined stainless steel reactor, add 5,8-dibromo-2,3-dihydroxyquinoxaline (1 equivalent), phosphorus oxychloride (POCl₃, 1 equivalent), and pyridine (0.5 equivalents).
-
Seal the reactor and heat the mixture to 140-160°C for 2-4 hours.
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the resulting slurry with a saturated solution of sodium carbonate (Na₂CO₃) to a pH of 8-9.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Reactions of 5,8-Dibromo-2,3-dichloroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,8-Dibromo-2,3-dichloroquinoxaline. The following sections address common side products and issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: The most common reactions are nucleophilic aromatic substitutions (SNAr) at the 2 and 3 positions of the quinoxaline ring.[1][2] The two chlorine atoms are excellent leaving groups, readily displaced by a variety of nucleophiles, including amines (N-nucleophiles), thiols (S-nucleophiles), and alkoxides/phenoxides (O-nucleophiles).[1][2]
Q2: I am trying to synthesize a mono-substituted product, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity?
A2: Achieving selective mono-substitution is a common challenge. The formation of di-substituted products can be minimized by carefully controlling the reaction conditions. Key parameters to adjust include:
-
Stoichiometry: Use of a stoichiometric equivalent or a slight excess (1.0-1.2 equivalents) of the nucleophile is crucial for favoring mono-substitution.
-
Temperature: Running the reaction at a lower temperature can often improve selectivity.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the desired mono-substituted product is predominantly formed.
-
Slow Addition: Adding the nucleophile slowly to the solution of this compound can help maintain a low concentration of the nucleophile, thus disfavoring the second substitution.
Q3: I am observing the formation of a quinoxalinone derivative in my reaction. What could be the cause?
A3: The formation of a quinoxalinone, specifically a 5,8-dibromo-3-chloro-quinoxalin-2(1H)-one, is likely due to the hydrolysis of one of the C-Cl bonds. This can be caused by the presence of water in your reaction solvent or reagents, or by the use of a basic nucleophile in an aqueous environment. To avoid this, ensure all your solvents and reagents are anhydrous, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: When using a bifunctional nucleophile, I am getting an unexpected cyclized product. How can I prevent this?
A4: Bifunctional nucleophiles, such as o-phenylenediamine or 2-aminoethanol, can undergo an initial SNAr reaction followed by an intramolecular cyclization to form fused heterocyclic systems.[1][3] To favor the desired non-cyclized product, you might consider:
-
Protecting one of the functional groups of the nucleophile before the reaction and deprotecting it afterward.
-
Using a large excess of the bifunctional nucleophile to favor the intermolecular reaction over the intramolecular cyclization.
-
Lowering the reaction temperature to slow down the rate of the cyclization step.
Q5: Are the bromine atoms at the 5 and 8 positions reactive?
A5: Under typical SNAr conditions targeting the 2 and 3 positions, the bromine atoms on the benzene ring are generally unreactive. However, they are susceptible to reaction under conditions used for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. The C-Br bond is typically more reactive than the C-Cl bond in these transformations.[4]
Troubleshooting Guides
Problem 1: Low Yield of Di-substituted Product and Presence of Mono-substituted Starting Material
| Possible Cause | Suggested Solution |
| Insufficient amount of nucleophile. | Increase the stoichiometry of the nucleophile to at least 2.2 equivalents. |
| Reaction time is too short. | Extend the reaction time and monitor the progress by TLC or LC-MS until the mono-substituted intermediate is consumed. |
| Reaction temperature is too low. | Increase the reaction temperature. For less reactive nucleophiles, microwave irradiation may be beneficial.[1] |
| Poor solubility of reactants. | Choose a solvent in which both the quinoxaline and the nucleophile are fully soluble at the reaction temperature. |
Problem 2: Formation of Dehalogenated Side Products
| Possible Cause | Suggested Solution |
| Presence of a reducing agent. | Ensure all reagents are pure and free from reducing impurities. |
| Use of a palladium catalyst for a non-coupling reaction. | In some cases, palladium catalysts can facilitate reductive dehalogenation, especially in the presence of a hydrogen source.[5] Avoid unnecessary use of palladium catalysts if only SNAr is intended. |
| Side reaction in a Buchwald-Hartwig amination. | Hydrodehalogenation can be a side reaction in Buchwald-Hartwig aminations.[6] Optimization of the ligand, base, and solvent system may be required to minimize this. |
Problem 3: Unwanted Cross-Coupling at the C-Br Positions
| Possible Cause | Suggested Solution |
| Intended SNAr reaction with palladium contamination. | If your reaction setup or reagents are contaminated with palladium, you may observe unwanted Suzuki or Buchwald-Hartwig coupling at the more reactive C-Br positions. Ensure your glassware and reagents are free from metal contaminants. |
| Non-selective Suzuki or Buchwald-Hartwig reaction. | When targeting the C-Br positions for cross-coupling, you may also get substitution at the C-Cl positions. To achieve selectivity, careful choice of catalyst, ligand, and reaction conditions is necessary. Often, different conditions are required for coupling at C-Br versus C-Cl. |
Experimental Protocols & Data
Control of Mono- vs. Di-substitution with Amines
The selectivity of the reaction of 2,3-dichloroquinoxalines with amines is highly dependent on the reaction conditions. Below is a summary of expected outcomes based on generalized experimental conditions.
| Nucleophile (Equivalents) | Solvent | Temperature | Expected Major Product |
| Primary/Secondary Amine (1.0-1.2) | THF or Ethanol | Room Temperature | Mono-substituted |
| Primary/Secondary Amine (>2.2) | THF or Ethanol | Reflux | Di-substituted |
| Aromatic Amine (1.0-1.2) | DMF or Dioxane | High Temperature / Microwave | Mono-substituted |
| Aromatic Amine (>2.2) | DMF or Dioxane | High Temperature / Microwave | Di-substituted |
Protocol for Mono-substitution with N-Methylpiperazine (Adapted from similar quinoxalines) [7]
To a solution of this compound (1.0 mmol) in tetrahydrofuran (THF, 10 mL) is added N-methylpiperazine (1.1 mmol, 1.1 eq.). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 5,8-dibromo-2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline.
Protocol for Di-substitution with N-Methylpiperazine (Adapted from similar quinoxalines) [7]
To a solution of this compound (1.0 mmol) in tetrahydrofuran (THF, 10 mL) is added N-methylpiperazine (2.5 mmol, 2.5 eq.) and a non-nucleophilic base such as triethylamine (2.5 mmol, 2.5 eq.). The mixture is heated to reflux and stirred until the reaction is complete as monitored by TLC. The solvent is removed, and the product is purified by column chromatography to yield the 5,8-dibromo-2,3-bis(4-methylpiperazin-1-yl)quinoxaline.
Visualizations
Caption: Logical workflow for controlling mono- vs. di-substitution.
Caption: Pathways leading to common side products.
References
- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5,8-Dibromo-2,3-dichloroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5,8-Dibromo-2,3-dichloroquinoxaline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. A plausible and common synthetic route is outlined below, followed by troubleshooting for each key stage.
Overall Synthetic Workflow
Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione
This initial step involves the condensation of o-phenylenediamine with oxalic acid.
Question: The yield of Quinoxaline-2,3(1H,4H)-dione is low. How can I improve it?
Answer:
Low yields in this condensation reaction can often be attributed to incomplete reaction or side product formation. Consider the following optimization strategies:
-
Purity of Reactants: Ensure that the o-phenylenediamine is free from oxidation impurities, which can be identified by a dark coloration. If necessary, purify it by recrystallization or sublimation.
-
Reaction Conditions: The reaction is typically carried out in an acidic aqueous solution (e.g., dilute HCl) under reflux. Ensure the pH is acidic enough to facilitate the reaction but not so strong as to cause degradation.
-
Reaction Time: While the reaction is generally straightforward, ensure it has been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up Procedure: The product often precipitates from the reaction mixture upon cooling. Ensure complete precipitation by cooling the mixture in an ice bath before filtration. Wash the precipitate thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
| Parameter | Recommended Condition |
| Solvent | Dilute Hydrochloric Acid |
| Temperature | Reflux |
| Reactant Ratio | 1:1.1 (o-phenylenediamine:oxalic acid) |
| Monitoring | TLC (e.g., Ethyl acetate/Hexane 1:1) |
Step 2: Chlorination of Quinoxaline-2,3(1H,4H)-dione to 2,3-Dichloroquinoxaline
This step converts the dione to the dichloro derivative, a key intermediate.
Question: The chlorination of Quinoxaline-2,3(1H,4H)-dione results in a dark, impure product with a low yield. What could be the cause?
Answer:
This is a common issue often related to the choice of chlorinating agent and the reaction conditions.
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation.[1] Thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) can also be used.[1] Ensure the chlorinating agent is fresh and has not been decomposed by moisture.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture will decompose the chlorinating agent and lead to side reactions and a lower yield.
-
Temperature Control: The reaction typically requires heating.[1] However, excessive temperatures can lead to charring and the formation of polymeric byproducts. The optimal temperature is usually around the reflux temperature of the chlorinating agent.
-
Work-up: The work-up procedure is critical. The reaction mixture is typically quenched by pouring it slowly onto crushed ice with vigorous stirring. This must be done carefully in a well-ventilated fume hood due to the exothermic reaction and evolution of HCl gas. Incomplete quenching or localized overheating can lead to product degradation.
| Parameter | Reagent/Condition 1 | Reagent/Condition 2 |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Thionyl chloride (SOCl₂) |
| Catalyst | N/A | Dimethylformamide (DMF) |
| Temperature | Reflux (~107 °C) | Reflux (~79 °C) |
| Work-up | Quenching on ice | Quenching on ice |
Troubleshooting Logic for Chlorination
Step 3: Bromination of 2,3-Dichloroquinoxaline
This is often the most challenging step due to the deactivating nature of the quinoxaline core and the two chloro substituents.
Question: The bromination of 2,3-dichloroquinoxaline is not proceeding, or it is giving a mixture of products with low conversion.
Answer:
The electron-withdrawing nature of the pyrazine ring and the two chlorine atoms deactivates the benzene ring towards electrophilic aromatic substitution. Therefore, forcing conditions are likely required.
-
Brominating Agent and Catalyst: A strong brominating system is necessary. This could be bromine (Br₂) with a Lewis acid catalyst like FeBr₃ or AlCl₃. N-Bromosuccinimide (NBS) might not be reactive enough on its own but can be used with a strong acid as a solvent and catalyst (e.g., concentrated sulfuric acid).
-
Solvent: The choice of solvent is critical. For deactivated systems, a strong acid like concentrated sulfuric acid or oleum can serve as both the solvent and a catalyst by protonating the substrate and increasing the electrophilicity of the brominating agent.
-
Temperature: Elevated temperatures will likely be required to achieve a reasonable reaction rate. However, high temperatures can also lead to the formation of undesired side products, including over-brominated species or degradation. Careful temperature control and optimization are crucial.
-
Regioselectivity: The directing effects of the fused pyrazine ring and the chloro substituents will influence the position of bromination. The 5 and 8 positions are generally the most susceptible to electrophilic attack in quinoxalines, but obtaining the desired 5,8-dibromo product without the formation of other isomers (e.g., 5,6- or 5,7-dibromo) can be challenging. The product mixture may require careful purification by column chromatography or recrystallization.
| Parameter | Recommended Condition |
| Brominating System | Br₂ with FeBr₃ or concentrated H₂SO₄ |
| Solvent | Concentrated H₂SO₄ or oleum |
| Temperature | 50-100 °C (requires optimization) |
| Monitoring | GC-MS or LC-MS to identify products |
Frequently Asked Questions (FAQs)
Q1: What is the CAS number for this compound?
The CAS number for this compound is 2411640-38-3.
Q2: What are the key safety precautions when handling the reagents for this synthesis?
-
o-Phenylenediamine: Is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): Are highly corrosive and react violently with water. Handle only in a dry, inert atmosphere and in a fume hood.
-
Bromine (Br₂): Is highly corrosive, toxic, and causes severe burns. Work in a fume hood and have a solution of sodium thiosulfate ready to neutralize any spills.
-
Concentrated Acids (HCl, H₂SO₄): Are highly corrosive. Wear appropriate PPE, including acid-resistant gloves and a face shield.
Q3: How can I purify the final product, this compound?
Purification can be challenging due to the potential for isomeric byproducts.
-
Recrystallization: If the main impurity is a regioisomer with different solubility, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents) may be effective.
-
Column Chromatography: For mixtures of isomers, silica gel column chromatography is often the most effective method. A solvent system of hexane and ethyl acetate in varying ratios is a good starting point for elution.
Q4: Can the order of the chlorination and bromination steps be reversed?
It is chemically possible to brominate the quinoxaline core first and then attempt chlorination. However, starting with the commercially available or easily synthesized 2,3-dichloroquinoxaline and then performing the bromination is often a more practical approach. The electron-withdrawing chloro groups make the subsequent bromination more challenging but potentially more regioselective. The alternative route would require the synthesis of 5,8-dibromoquinoxaline, which would then need to be chlorinated. The feasibility and yield of each route would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 eq.) in dilute hydrochloric acid (e.g., 2 M HCl).
-
Add a solution of oxalic acid dihydrate (1.1 eq.) in water to the flask.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain Quinoxaline-2,3(1H,4H)-dione as a solid.
Protocol 2: Synthesis of 2,3-Dichloroquinoxaline
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add Quinoxaline-2,3(1H,4H)-dione (1 eq.) and phosphorus oxychloride (POCl₃) (5-10 eq.).[1]
-
Optionally, a catalytic amount of DMF can be added if using SOCl₂ instead of POCl₃.[1]
-
Heat the mixture to reflux (approx. 100-110 °C for POCl₃) for 3-5 hours under an inert atmosphere.[1]
-
After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring in a fume hood.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-dichloroquinoxaline.
Protocol 3: Synthesis of this compound (Proposed Method)
-
In a three-necked flask equipped with a dropping funnel, a condenser, and a thermometer, dissolve 2,3-dichloroquinoxaline (1 eq.) in concentrated sulfuric acid at 0-5 °C.
-
Add elemental bromine (2.2 eq.) dropwise to the solution while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with dichloromethane, and analyzing by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate this compound.
References
How to increase the solubility of 5,8-Dibromo-2,3-dichloroquinoxaline in organic solvents
Welcome to the technical support center for 5,8-Dibromo-2,3-dichloroquinoxaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a halogenated heterocyclic compound.[1] Due to its molecular structure, it is expected to have low solubility in aqueous solutions and higher solubility in organic solvents.[2][3] The principle of "like dissolves like" suggests that solvents with similar polarity to the compound will be most effective.[4] Generally, halogenated aromatic hydrocarbons are miscible with many organic solvents.[3][5]
Q2: Which organic solvents are recommended for initial solubility screening?
A2: For initial screening, a range of solvents with varying polarities should be tested. Based on the structure of this compound, the following solvents are recommended.
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | These solvents can engage in dipole-dipole interactions and are often effective at dissolving a wide range of organic compounds, including those with polarizable halogen atoms.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | The presence of chlorine in these solvents makes them good candidates for dissolving a polychlorinated compound like the target molecule. |
| Aromatic | Toluene, Xylene | The aromatic core of the quinoxaline may interact favorably with aromatic solvents through π-π stacking. |
| Ethers | Diethyl ether, 1,4-Dioxane | These are less polar options that can be effective for compounds with moderate polarity. |
Q3: How does temperature affect the solubility of this compound?
A3: For most solid organic compounds dissolved in organic solvents, solubility increases with temperature.[6][7] This is because the additional thermal energy helps to overcome the intermolecular forces in the solid crystal lattice, allowing the solvent to solvate the individual molecules more effectively.[7] If you are experiencing poor solubility at room temperature, gently heating the solution is a primary step to consider. For a similar compound, 5,8-Dibromo-2,3-diphenylquinoxaline, heating to 37°C is suggested to increase solubility.[8]
Troubleshooting Guides
Issue: Low or No Apparent Solubility in a Chosen Organic Solvent
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound.
Caption: Troubleshooting workflow for low solubility issues.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in various solvents at different temperatures to illustrate expected trends. Note: This data is for illustrative purposes only and has not been experimentally determined.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) |
| Dichloromethane (DCM) | ~5 | ~15 |
| Tetrahydrofuran (THF) | ~10 | ~30 |
| Toluene | ~8 | ~25 |
| Dimethylformamide (DMF) | >50 | >100 |
| Acetonitrile (ACN) | ~2 | ~8 |
| Ethanol | <1 | ~3 |
Experimental Protocols
Protocol 1: Standard Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of this compound.
Caption: Experimental workflow for solubility determination.
Methodology:
-
Preparation: Add an amount of this compound to a glass vial that is in clear excess of its expected solubility.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solids to sediment. To ensure complete removal of solid particles, centrifuge the vial and carefully collect the supernatant, or filter the solution using a chemically resistant (e.g., PTFE) syringe filter.
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy. The determined concentration represents the solubility of the compound under the tested conditions.
Protocol 2: Improving Solubility with a Co-solvent System
This protocol describes how to use a co-solvent to increase the solubility of a poorly soluble compound.
Methodology:
-
Initial Suspension: Prepare a suspension of this compound in your primary solvent of choice (e.g., Toluene).
-
Co-solvent Addition: While stirring the suspension, add a small amount of a strong, miscible co-solvent (e.g., DMSO) dropwise. A typical starting point is 1-5% (v/v) of the total volume.
-
Observation: Observe for dissolution of the solid. If the compound does not fully dissolve, continue to add the co-solvent in small increments.
-
Heating and Sonication (Optional): If the compound is still not fully dissolved, gently warm the mixture (e.g., to 40°C) and/or place it in an ultrasonic bath for 10-15 minutes.[8]
-
Finalize Solution: Continue adding the co-solvent until the solid is completely dissolved. Record the final percentage of the co-solvent required. Note that excessive amounts of co-solvent may impact downstream experimental results. It is advisable to use the minimum amount necessary to achieve a clear solution.
References
- 1. This compound 95% | CAS: 2411640-38-3 | AChemBlock [achemblock.com]
- 2. chembk.com [chembk.com]
- 3. iloencyclopaedia.org [iloencyclopaedia.org]
- 4. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. glpbio.com [glpbio.com]
Technical Support Center: 5,8-Dibromo-2,3-dichloroquinoxaline and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5,8-Dibromo-2,3-dichloroquinoxaline and its derivatives. The information is designed to address common experimental challenges and provide a deeper understanding of the potential degradation pathways of these compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and use of this compound and its derivatives in experimental settings.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected side products in synthesis | Reaction with nucleophiles: The 2,3-dichloroquinoxaline core is highly susceptible to nucleophilic aromatic substitution (SNAr). Trace amounts of water, alcohols, or amines in the reaction mixture can displace the chlorine atoms.[1][2] | - Ensure all solvents and reagents are rigorously dried before use.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon).- Use non-nucleophilic bases if a base is required. |
| Compound degradation upon storage | Hydrolysis: The chloro-substituents can be hydrolyzed by atmospheric moisture over time, leading to the formation of quinoxalinone derivatives.[1] Photodegradation: Exposure to light, particularly UV light, may induce degradation, although specific pathways for this compound are not well-documented. | - Store the compound in a desiccator under an inert atmosphere.- Protect from light by storing in an amber vial or wrapping the container in aluminum foil.- Store at low temperatures as recommended by the supplier. |
| Inconsistent analytical results (NMR, LC-MS) | Presence of degradation products: Small amounts of degradation products can lead to complex and irreproducible analytical spectra. | - Purify the compound immediately before use, for example, by recrystallization or column chromatography.- Use deuterated solvents that are free of water for NMR analysis.- Analyze samples promptly after preparation. |
| Low yields in derivatization reactions | Steric hindrance: The bromine atoms at the 5 and 8 positions may sterically hinder the approach of bulky nucleophiles to the 2 and 3 positions. | - Use smaller nucleophiles if possible.- Increase the reaction temperature or time to overcome the activation energy barrier.- Consider using a catalyst to facilitate the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the reactivity of the 2,3-dichloroquinoxaline scaffold, the most probable degradation pathways involve nucleophilic substitution of the chlorine atoms.[1][2] Common nucleophiles in a laboratory setting include water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). These reactions would lead to the formation of mono- or di-substituted quinoxalinone, alkoxy-quinoxaline, or amino-quinoxaline derivatives, respectively.
Q2: How can I monitor the degradation of my this compound sample?
A2: You can monitor the degradation of your sample using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of new spots with different Rf values can indicate the formation of degradation products.
-
High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the parent compound and the emergence of new peaks will signify degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts and the appearance of new signals in the 1H and 13C NMR spectra can be used to identify degradation products.
-
Mass Spectrometry (MS): The detection of ions corresponding to the molecular weights of potential degradation products can confirm their presence.[3]
Q3: Is this compound sensitive to light?
Q4: What is the influence of the bromo-substituents on the stability of the molecule?
A4: The electron-withdrawing nature of the bromine atoms at the 5 and 8 positions is expected to further activate the quinoxaline ring towards nucleophilic attack at the 2 and 3 positions. However, they can also introduce steric hindrance, which may affect the rate of reaction with bulky nucleophiles.
Q5: Can this compound undergo metabolic degradation?
A5: In biological systems, quinoxaline derivatives can undergo metabolic transformations. For instance, quinoxaline 1,4-di-N-oxides are known to be metabolized via reduction of the N-oxide groups.[4] If this compound or its derivatives are used in biological assays, enzymatic degradation through pathways such as oxidation, reduction, or hydrolysis is possible.
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Degradation by HPLC
-
Standard Solution Preparation: Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: To a vial, add a known volume of the stock solution and a specific volume of water or a buffered aqueous solution.
-
Incubation: Store the sample under controlled temperature and light conditions.
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
HPLC Analysis: Analyze the aliquot by reverse-phase HPLC using a suitable C18 column. A typical mobile phase could be a gradient of acetonitrile and water.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks corresponding to degradation products.
Visualizations
Caption: Potential nucleophilic substitution degradation pathways.
Caption: Workflow for monitoring compound degradation.
References
- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijrar.org [ijrar.org]
- 4. Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 5,8-Dibromo-2,3-dichloroquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5,8-Dibromo-2,3-dichloroquinoxaline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction of 4,7-dibromo-1,2-phenylenediamine with oxalyl chloride. | Ensure the reaction is stirred efficiently and run for the recommended time. Monitor reaction progress using Thin Layer Chromatography (TLC). Consider a slight excess of oxalyl chloride. |
| Sub-optimal reaction temperature. | Maintain the reaction temperature strictly at the recommended level. Use a controlled heating/cooling system for the reactor. | |
| Product loss during work-up and purification. | Optimize the extraction and filtration steps. Ensure the chosen recrystallization solvent provides good recovery. | |
| Product Purity Issues | Presence of starting materials. | Improve the efficiency of the reaction as mentioned above. Optimize the purification process, potentially by using column chromatography if recrystallization is insufficient. |
| Formation of mono-chloro or other side-products. | Ensure the correct stoichiometry of reagents. Control the reaction temperature to minimize side reactions. | |
| Discoloration of the final product. | The product may be sensitive to light or air. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a light-protected container. Consider a final wash with a suitable solvent to remove colored impurities. | |
| Difficult Filtration | Fine particle size of the precipitate. | Adjust the cooling rate during precipitation or recrystallization to encourage the formation of larger crystals. Consider using a filter aid like Celite. |
| Scale-Up Inconsistencies | Poor heat transfer in larger reactors. | Ensure the reactor has adequate heating and cooling capacity for the intended scale. Use a jacketed reactor with a suitable heat transfer fluid. |
| Inefficient mixing at a larger scale. | Use an appropriately sized and shaped agitator for the reactor. The stirring speed may need to be adjusted for the larger volume. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common synthetic route involves the condensation of 4,7-dibromo-1,2-phenylenediamine with oxalyl chloride.
Q2: What are the critical reaction parameters to control during the synthesis?
The most critical parameters are reaction temperature, stoichiometry of the reactants, and efficient mixing. Deviation in these can lead to lower yields and the formation of impurities.
Q3: What is the recommended method for purifying the crude product?
Recrystallization from a suitable solvent system, such as ethanol/water or toluene, is a common and effective method for purifying this compound on a larger scale. For very high purity requirements, column chromatography may be necessary.
Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?
Yes, oxalyl chloride is corrosive and reacts violently with water, releasing toxic gases. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. On a larger scale, careful control of the addition rate of oxalyl chloride is crucial to manage the exotherm.
Q5: How can I confirm the identity and purity of the final product?
The identity and purity of this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4,7-dibromo-1,2-phenylenediamine
-
Oxalyl chloride
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
Procedure:
-
To a stirred solution of 4,7-dibromo-1,2-phenylenediamine (1.0 eq) in anhydrous toluene (10 volumes) under a nitrogen atmosphere, slowly add oxalyl chloride (1.1 eq) at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration and washed with a small amount of cold toluene.
-
The crude product is then recrystallized from an ethanol/water mixture to yield pure this compound.
-
Dry the final product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Purification of 5,8-Dibromo-2,3-dichloroquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5,8-Dibromo-2,3-dichloroquinoxaline. Our aim is to help you effectively remove impurities and obtain a high-purity product for your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: My purified this compound still shows impurities by TLC/NMR.
-
Question: I've performed a purification, but I'm still seeing extra spots on my TLC plate or unexpected peaks in my NMR spectrum. What are the likely impurities and how can I remove them?
-
Answer: Impurities in the synthesis of this compound can arise from several sources, including unreacted starting materials, side products, or isomers. Based on a likely synthetic route involving the condensation of a dibromo-o-phenylenediamine with a dichloro-dielectrophile, common impurities may include:
-
Unreacted 4,7-dibromo-1,2-phenylenediamine: This starting material is more polar than the desired product.
-
Monochloro- or mono-bromo-quinoxaline derivatives: Incomplete halogenation can lead to these impurities.
-
Positional isomers: If the starting diamine is not pure, other dibromo-isomers of the product could be present.
-
Polymeric byproducts: These can form under certain reaction conditions.
Troubleshooting Steps:
-
Recrystallization: This is often the first and most effective method for purifying solid organic compounds. The choice of solvent is critical.
-
Column Chromatography: If recrystallization is unsuccessful or if impurities are very close in polarity to the product, column chromatography is the next logical step.
-
Sublimation: For thermally stable compounds, sublimation can be a powerful purification technique to remove non-volatile impurities.
-
Problem 2: I'm having trouble with the recrystallization of this compound.
-
Question: My compound is either not dissolving in the hot solvent, oiling out upon cooling, or the recovery is very low. How can I optimize the recrystallization?
-
Answer: Optimizing recrystallization requires a systematic approach to solvent selection and technique.
Troubleshooting Steps:
-
Poor Solubility: If the compound does not dissolve even in a large volume of boiling solvent, you need a more polar or a different type of solvent.
-
Oiling Out: This occurs when the compound is insoluble in the cold solvent and melts at or below the boiling point of the solvent. To prevent this, use a larger volume of solvent, a lower boiling point solvent, or switch to a solvent system where the compound has lower solubility at high temperatures.
-
Low Recovery: This can be due to using too much solvent or the compound having significant solubility in the cold solvent. Try to use the minimum amount of hot solvent required to fully dissolve the compound. Cooling the solution slowly and then in an ice bath can improve crystal formation and recovery.
-
Problem 3: My column chromatography separation is not effective.
-
Question: The fractions from my column are still mixtures, or the product is not eluting from the column. What can I do to improve the separation?
-
Answer: Effective column chromatography depends on the correct choice of stationary phase, mobile phase, and proper technique.
Troubleshooting Steps:
-
Poor Separation: If your compounds are eluting together, the polarity of your eluent is likely too high. Start with a less polar solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can be very effective for separating compounds with different polarities.
-
Product Not Eluting: If your product is stuck on the column, the eluent is not polar enough to displace it from the stationary phase. Gradually increase the polarity of your mobile phase.
-
Tailing of Bands: This can be caused by an overloaded column or interactions between the compound and the stationary phase. Use a larger column or less sample. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available this compound?
A1: Commercial this compound is often stated to have a purity of around 95%. While the exact nature of the remaining 5% is proprietary to the manufacturer, it likely consists of unreacted starting materials, byproducts from incomplete reactions (e.g., monochloro or monobromo analogs), or isomers.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: For highly halogenated aromatic compounds, a good starting point for recrystallization solvents are aromatic hydrocarbons like toluene or xylene, or chlorinated solvents like dichloromethane, often in combination with a less polar co-solvent like hexanes or heptane to induce crystallization. Ethanol is also a common solvent for recrystallizing quinoxaline derivatives. A systematic solvent screen with small amounts of your impure material is highly recommended.
Q3: What eluent system should I use for column chromatography of this compound?
A3: A good starting point for normal-phase silica gel chromatography would be a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 1-2%) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal eluent composition before running the column.
Q4: Are there any safety precautions I should take when purifying this compound?
A4: Yes. As with any halogenated organic compound, you should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.
Data Presentation
Table 1: Recommended Solvents for Purification Techniques
| Purification Method | Recommended Solvents/Solvent Systems | Notes |
| Recrystallization | Toluene, Xylenes, Dichloromethane/Hexanes, Ethanol | Solvent choice is highly dependent on the specific impurities present. A solvent screen is crucial. |
| Column Chromatography | Hexanes/Ethyl Acetate, Hexanes/Dichloromethane | Start with a low polarity mixture and gradually increase the polarity. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the impure this compound. Add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, heat the test tube. If the solid dissolves when hot and precipitates upon cooling, you have found a suitable solvent.
-
Dissolution: In a flask, add the impure solid and the minimum amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with your impure mixture in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). The ideal system will give your desired product an Rf value of ~0.3 and good separation from impurities.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the impure compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: A decision-making workflow for purifying this compound.
Caption: Troubleshooting common issues encountered during recrystallization.
Moisture sensitivity and handling precautions for 5,8-Dibromo-2,3-dichloroquinoxaline
This guide provides essential information on the moisture sensitivity and proper handling of 5,8-Dibromo-2,3-dichloroquinoxaline for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
Q2: What are the recommended storage conditions for this compound?
To maintain its stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize contact with moisture and air.[3] Some suppliers recommend refrigerated storage.[3]
Q3: What are the primary hazards associated with this compound?
Based on data for structurally similar compounds, this compound is expected to be a hazardous substance. Similar quinoxaline derivatives are classified as causing skin irritation, serious eye irritation, and respiratory irritation.[1] Some are also considered toxic if swallowed.[2]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
Appropriate PPE should always be worn when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A dust respirator or handling within a fume hood to avoid inhalation of dust.[2][3]
-
Body Protection: A lab coat and appropriate protective clothing.
Q5: What is the recommended procedure for handling this compound in the laboratory?
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Given its moisture sensitivity, it is best practice to handle the compound in a dry environment, such as a glove box or under a stream of inert gas. Avoid creating dust when transferring the solid.
Q6: What should I do in case of accidental exposure?
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or low yield | Compound degradation due to moisture exposure. | Ensure all handling and storage procedures for moisture-sensitive compounds are strictly followed. Use a glove box or inert atmosphere for all manipulations. Use freshly opened or properly stored material. |
| Change in physical appearance of the solid (e.g., color change, clumping) | Absorption of moisture from the atmosphere. | Discard the material if significant changes are observed. Review storage conditions and ensure the container is properly sealed. |
| Difficulty in dissolving the compound | Potential degradation or presence of impurities. | Verify the solubility of the compound in the chosen solvent. If solubility is an issue with a previously reliable batch, consider that the material may have degraded. |
Quantitative Data Summary
Specific quantitative data on the moisture sensitivity of this compound is not available in the reviewed literature. Researchers should treat the compound as moisture-sensitive based on the properties of related chemical structures.
Experimental Protocols
General Protocol for Handling this compound:
-
Preparation: Work in a chemical fume hood. Ensure the work area is clean and dry. Have all necessary PPE, spill containment materials, and waste disposal containers ready.
-
Inert Atmosphere (Recommended): For sensitive reactions, use a glove box or Schlenk line techniques to handle the compound under an inert atmosphere (argon or nitrogen).
-
Weighing and Transfer:
-
If not using a glove box, briefly remove the container from storage and allow it to reach room temperature before opening to prevent condensation.
-
Quickly weigh the desired amount of the solid and transfer it to the reaction vessel.
-
Minimize the time the container is open to the atmosphere.
-
Immediately and tightly reseal the container after use.
-
-
Reaction Setup: Add dry solvents and reagents to the reaction vessel containing this compound.
-
Waste Disposal: Dispose of contaminated materials and excess compound in accordance with institutional and local regulations for hazardous chemical waste.
-
Decontamination: Clean the work area thoroughly after handling is complete.
Visualizations
Caption: Workflow for handling moisture-sensitive compounds.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 5,8-Dibromo-2,3-dichloroquinoxaline
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of analytical methods for 5,8-Dibromo-2,3-dichloroquinoxaline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogs to provide a representative analytical framework.
At a Glance: Key Analytical Techniques
A comprehensive characterization of this compound (Molecular Formula: C₈H₂Br₂Cl₂N₂, Molecular Weight: 356.83 g/mol ) necessitates a multi-pronged analytical approach. The primary techniques employed for the elucidation of its structure, purity, and physicochemical properties include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Elemental Analysis.
Comparative Data Overview
The following tables summarize the expected and representative quantitative data for the analysis of this compound and its analogs.
Table 1: Spectroscopic and Chromatographic Data
| Analytical Technique | Parameter | Representative Value/Data | Notes |
| ¹H NMR | Chemical Shift (δ) | ~7.5 - 8.5 ppm (s) | A single peak is expected for the two equivalent aromatic protons. The exact shift is influenced by the solvent. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~120-150 ppm | Specific shifts for the halogenated carbons would be highly informative but are not readily available. |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 356 | The isotopic pattern will be complex due to the presence of Br and Cl isotopes. |
| HPLC | Retention Time (tᵣ) | Dependent on conditions | A C18 column with a mobile phase of acetonitrile/water is a common starting point for related compounds. |
| UV-Vis Spectroscopy | λₘₐₓ | ~250-350 nm | Absorption maxima are solvent-dependent. For a similar compound, 5,8-dibromo-2,3-diphenylquinoxaline, a λₘₐₓ at 358 nm in chloroform has been reported.[1] |
Table 2: Physicochemical and Structural Data
| Analytical Technique | Parameter | Representative Value/Data | Notes |
| X-ray Crystallography | Crystal System | Orthorhombic (for a related dibromoquinoxaline) | Provides definitive structural confirmation and bond parameters. |
| FT-IR Spectroscopy | Key Vibrational Frequencies (cm⁻¹) | Aromatic C-H stretch: ~3000-3100C=N stretch: ~1600-1650C-Br stretch: ~500-600C-Cl stretch: ~600-800 | Provides information on functional groups present in the molecule. |
| Elemental Analysis | % Composition | C: 26.92, H: 0.56, Br: 44.78, Cl: 19.87, N: 7.85 | Theoretical values. Experimental data should be within ±0.4% for confirmation of purity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of halogenated heterocyclic compounds and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse program.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern to support structural elucidation.
Protocol:
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural motifs. The isotopic distribution pattern for two bromine and two chlorine atoms will be a key diagnostic feature.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and for quantitative analysis.
Protocol:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm or the λₘₐₓ).
-
Injection Volume: 10 µL.
X-ray Crystallography
Objective: To obtain the definitive three-dimensional molecular structure.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by solvent diffusion methods.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Workflow for the comprehensive characterization of the target compound.
Caption: Logical relationships between different analytical techniques.
Conclusion
References
A Comparative Analysis of the Reactivity of 5,8-Dibromo-2,3-dichloroquinoxaline in Cross-Coupling Reactions
In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, halo-quinoxalines serve as versatile building blocks. Among these, 5,8-Dibromo-2,3-dichloroquinoxaline stands out as a polyhalogenated scaffold offering multiple sites for functionalization. This guide provides a comparative analysis of the reactivity of this compound with other halo-quinoxalines, supported by experimental data from analogous systems, to inform strategies for selective chemical modifications.
The reactivity of halogen substituents on the quinoxaline core is a nuanced interplay of electronic effects, bond dissociation energies, and the specific reaction conditions employed. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl. However, the electronic environment of the quinoxaline ring can significantly modulate this trend.
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. When considering a molecule like this compound, the key question is one of site-selectivity. The chloro-substituents at the C2 and C3 positions are on the electron-deficient pyrazine ring, while the bromo-substituents at C5 and C8 are on the benzene ring.
The C2 and C3 positions of the quinoxaline nucleus are inherently more electrophilic than the positions on the benzene ring. This heightened electrophilicity can lead to the preferential oxidative addition of palladium to the C-Cl bond at C2 or C3, even though C-Br bonds typically have a lower bond dissociation energy.
Table 1: Site-Selective Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Tolylboronic acid | 6-Chloro-2-(2-tolyl)quinoxaline | 77 |
| 2 | 4-Tolylboronic acid | 6-Chloro-2-(4-tolyl)quinoxaline | 75 |
| 3 | 3,5-Dimethylphenylboronic acid | 6-Chloro-2-(3,5-dimethylphenyl)quinoxaline | 90 |
| 4 | 2-Methoxyphenylboronic acid | 6-Chloro-2-(2-methoxyphenyl)quinoxaline | 72 |
| 5 | 4-Fluorophenylboronic acid | 6-Chloro-2-(4-fluorophenyl)quinoxaline | 62 |
Reaction Conditions: 2,6-dichloroquinoxaline (1 equiv), arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.[1]
This data strongly suggests that for this compound, the initial Suzuki-Miyaura coupling would likely occur at one of the chloro-substituted positions (C2 or C3) over the bromo-substituted positions (C5 or C8).
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In the context of polyhalogenated quinoxalines, the selective formation of amino-derivatives is of significant interest.
Here, the general reactivity trend of C-Br > C-Cl often holds more reliably, especially when the electronic differentiation between the halogenated positions is less pronounced. A study on the selective amination of 6-bromo-2-chloroquinoline is highly informative. The reaction with various amines proceeded selectively at the C-Br bond, leaving the C-Cl bond intact.
Table 2: Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline [2]
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 2-Chloro-6-morpholinoquinoline | 95 |
| 2 | Piperidine | 2-Chloro-6-(piperidin-1-yl)quinoline | 92 |
| 3 | Pyrrolidine | 2-Chloro-6-(pyrrolidin-1-yl)quinoline | 88 |
| 4 | Aniline | N-(2-Chloroquinolin-6-yl)aniline | 75 |
Reaction Conditions: 6-bromo-2-chloroquinoline (1 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), BINAP (3 mol%), NaOtBu (1.4 equiv), Toluene, 100 °C.[2]
Based on these findings, it is highly probable that the Buchwald-Hartwig amination of this compound would first occur at one of the bromo-substituted positions (C5 or C8).
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of Halo-Quinoxalines
This protocol is adapted from the synthesis of 2-aryl-6-chloroquinoxalines.[1]
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloroquinoxaline (1.0 mmol), the corresponding arylboronic acid (1.3 mmol), and potassium phosphate (2.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
The reaction mixture is heated to 90 °C and stirred for 8 hours under an argon atmosphere.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-chloroquinoxaline.
General Protocol for Buchwald-Hartwig Amination of Halo-Quinoxalines
This protocol is based on the selective amination of 6-bromo-2-chloroquinoline.[2]
-
A flame-dried Schlenk tube is charged with 6-bromo-2-chloroquinoline (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol) and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol) are added, followed by anhydrous toluene (10 mL).
-
The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with stirring for 12-24 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the pure amino-substituted quinoline.
Visualizing Reaction Pathways and Logic
References
A Comparative Guide to the Synthetic Utility of 5,8-Dibromo-2,3-dichloroquinoxaline and 2,3-dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, quinoxaline scaffolds are pivotal building blocks for the development of novel therapeutic agents and functional materials. Among the array of quinoxaline-based starting materials, 2,3-dichloroquinoxaline has established itself as a versatile and widely utilized precursor. Its lesser-known counterpart, 5,8-Dibromo-2,3-dichloroquinoxaline, presents additional functionalities that offer intriguing, albeit less explored, synthetic possibilities. This guide provides an objective comparison of the synthetic utility of these two compounds, supported by available experimental data and inferred potential, to aid researchers in selecting the appropriate building block for their synthetic campaigns.
At a Glance: Key Differences in Synthetic Utility
| Feature | 2,3-dichloroquinoxaline | This compound |
| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr) at C2 and C3 positions. | Nucleophilic Aromatic Substitution (SNAr) at C2 and C3 positions; Palladium-catalyzed cross-coupling reactions at C5 and C8 positions. |
| Key Functional Handles | Two reactive chloro groups. | Two reactive chloro groups and two reactive bromo groups. |
| Synthetic Versatility | High. A vast number of derivatives have been synthesized by displacing the chloro groups with a wide range of nucleophiles. | Potentially very high, offering orthogonal reactivity for sequential functionalization. |
| Established Applications | Precursor for anticancer, antimicrobial, and anti-inflammatory agents, as well as materials for organic electronics.[1][2] | Primarily a building block with potential for creating complex, multi-functionalized molecules. |
| Literature Precedence | Extensive. Numerous publications detail its synthesis and reactions.[3][4] | Limited. Primarily available through chemical suppliers with scarce literature on its specific synthetic applications. |
The Established Workhorse: 2,3-dichloroquinoxaline
2,3-dichloroquinoxaline is a commercially available and readily prepared compound that serves as an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions.[3] The two chlorine atoms at the C2 and C3 positions are activated by the electron-withdrawing nature of the pyrazine ring, facilitating their displacement by a wide variety of nucleophiles.
Key Reactions and Applications
The synthetic utility of 2,3-dichloroquinoxaline is vast, with major applications in the synthesis of biologically active compounds. It readily reacts with:
-
N-nucleophiles: Ammonia, primary and secondary amines, anilines, and hydrazines to form mono- or di-substituted aminoquinoxalines.[3] These derivatives are precursors to compounds with binding affinity to serotonin receptors and potential antipsychotic activity.[3]
-
O-nucleophiles: Alkoxides, phenoxides, and hydroxides to yield alkoxy- and phenoxy-quinoxalines, as well as quinoxalinones.[3] Some of these derivatives have shown antibacterial and antifungal properties.[3]
-
S-nucleophiles: Thiols and thiophenols to produce thioether-substituted quinoxalines.[5]
-
C-nucleophiles: Active methylene compounds can be used to form new carbon-carbon bonds.[3]
The stepwise substitution of the two chlorine atoms can often be controlled by stoichiometry and reaction conditions, allowing for the synthesis of unsymmetrical 2,3-disubstituted quinoxalines.[3]
Experimental Protocol: Synthesis of 2-Amino-3-chloroquinoxaline
A common reaction showcasing the utility of 2,3-dichloroquinoxaline is its reaction with ammonia to selectively form the mono-amino substituted product.
Procedure: A solution of 2,3-dichloroquinoxaline (1.0 g, 5.0 mmol) in ethanol (20 mL) is treated with an ethanolic ammonia solution (10 mL). The reaction mixture is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2-amino-3-chloroquinoxaline.
Expected Yield: Moderate to good.
The Untapped Potential: this compound
While specific experimental data for this compound is scarce in the current literature, its structure suggests a significantly expanded synthetic utility compared to its non-brominated counterpart. The presence of four distinct halogen atoms provides a platform for orthogonal chemistry, allowing for selective and sequential functionalization of the quinoxaline core.
Inferred Synthetic Utility
The chloro-substituents at the C2 and C3 positions are expected to exhibit similar reactivity to those in 2,3-dichloroquinoxaline, readily undergoing SNAr reactions with various nucleophiles. The key advantage of the dibrominated analog lies in the bromo-substituents at the C5 and C8 positions of the benzene ring. These positions are generally unreactive towards SNAr but are prime candidates for palladium-catalyzed cross-coupling reactions.
This dual reactivity allows for a multi-dimensional approach to molecular design:
-
SNAr at C2/C3: Initial functionalization with N-, O-, or S-nucleophiles.
-
Cross-Coupling at C5/C8: Subsequent derivatization using reactions such as:
This orthogonal reactivity would enable the synthesis of highly complex and diverse libraries of quinoxaline derivatives, which is of significant interest in drug discovery and materials science.
Proposed Experimental Workflow
A hypothetical, yet chemically sound, workflow for the multi-faceted functionalization of this compound could proceed as follows:
Conclusion
2,3-dichloroquinoxaline is a well-established and indispensable building block in synthetic chemistry, offering a reliable route to a vast array of 2,3-disubstituted quinoxalines through nucleophilic aromatic substitution. Its synthetic utility is extensively documented and proven.
This compound, while currently underutilized and sparsely documented, holds immense potential for the synthesis of more complex and highly decorated quinoxaline derivatives. The presence of both chloro and bromo substituents on the same scaffold opens the door to orthogonal synthetic strategies, combining SNAr and palladium-catalyzed cross-coupling reactions. This dual reactivity makes it a highly attractive, albeit challenging, starting material for medicinal chemists and materials scientists aiming to explore novel chemical space and develop next-generation functional molecules. Further research into the specific reaction conditions and selectivity of this promising building block is warranted.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig_reaction [chemeurope.com]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Comparative Biological Activity of 5,8-Dibromo-2,3-dichloroquinoxaline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 5,8-Dibromo-2,3-dichloroquinoxaline derivatives. It includes a summary of their anticancer and antimicrobial properties, supported by experimental data, detailed protocols for key biological assays, and visualizations of relevant signaling pathways.
Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. Derivatives of quinoxaline have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The introduction of halogen substituents, such as bromine and chlorine, onto the quinoxaline core can significantly modulate the biological activity of these compounds. This guide focuses on derivatives of this compound, a scaffold that offers multiple sites for chemical modification to generate novel compounds with potentially enhanced therapeutic properties.
Synthetic Pathway for 5,8-Dibromo-2,3-disubstituted Quinoxaline Derivatives
The synthesis of various 2,3-disubstituted quinoxaline derivatives typically starts from 2,3-dichloroquinoxaline. The chlorine atoms at the 2 and 3 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The general synthetic approach for creating a library of 5,8-dibromo-2,3-disubstituted quinoxaline derivatives from the commercially available this compound is outlined below.
Comparative Anticancer Activity
Derivatives of the quinoxaline scaffold have shown significant potential as anticancer agents, often acting through the inhibition of various protein kinases or by inducing apoptosis. The substitution pattern on the quinoxaline ring plays a crucial role in determining the potency and selectivity of these compounds. Bromo-substitution has been noted to enhance anticancer activity in some cases.[1]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[g]quinoxaline Analogues | |||
| Compound 3 (benzo[g]quinoxaline derivative) | MCF-7 (Breast) | 2.89 | [1] |
| Compound 9 (dibromo-benzo[g]quinoxaline derivative) | MCF-7 (Breast) | 8.84 | [1] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 2.01 | [1] |
| General Quinoxaline Derivatives | |||
| Compound VIIIc | HCT116 (Colon) | 7.57 | [2] |
| Compound VIIIa | HCT116 (Colon) | 8.93 | [2] |
| Compound XVa | HCT116 (Colon) | 9.88 | [2] |
| Doxorubicin (Reference) | HCT116 (Colon) | 5.21 | [2] |
| Bromo-Quinoxaline Derivative | |||
| 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline | MCF-7 (Breast) | - (Potent activity reported) | [3][4] |
Comparative Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their efficacy against various bacterial and fungal pathogens. The introduction of different substituents at the 2 and 3 positions of the quinoxaline ring can lead to compounds with a broad spectrum of antimicrobial activity.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Bromo-Quinoxaline Derivatives | |||
| 7-bromo-2-[2-(4-methoxy-benzylidene) hydrazinyl]thiazolo[5,4-b]quinoxaline | S. aureus | - (Active) | [3][4] |
| B. subtilis | - (Active) | [3][4] | |
| E. coli | - (Active) | [3][4] | |
| C. albicans | - (Active) | [3][4] | |
| 7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline | S. aureus | - (Active) | [3][4] |
| B. subtilis | - (Active) | [3][4] | |
| E. coli | - (Active) | [3][4] | |
| C. albicans | - (Active) | [3][4] | |
| Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline | |||
| Dipyrrolidino derivative | S. aureus | - (Significant activity) | [5] |
| B. subtilis | - (Significant activity) | [5] | |
| C. albicans | - (Significant activity) | [5] | |
| Dipiperidino derivative | E. coli | - (Significant activity) | [5] |
| P. aeruginosa | - (Significant activity) | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay by Western Blot
Western blotting can be used to detect key proteins involved in the apoptotic cascade, such as caspases and their cleavage products.
Materials:
-
Lysis buffer (RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
Signaling Pathways Modulated by Quinoxaline Derivatives
Quinoxaline derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. A key mechanism is the induction of apoptosis.
Apoptosis Induction Pathway
Some quinoxaline derivatives induce apoptosis by inhibiting enzymes like Topoisomerase IIβ, leading to DNA damage and the activation of the intrinsic apoptotic pathway.[1] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, resulting in the activation of caspases and subsequent cell death.
Kinase Inhibition Pathways
Many quinoxaline derivatives function as kinase inhibitors, targeting pathways that are often dysregulated in cancer, such as the PI3K/mTOR and receptor tyrosine kinase (RTK) signaling pathways. By blocking the activity of these kinases, they can inhibit cell growth, proliferation, and survival.
References
- 1. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Electrochemical Frontiers: A Comparative Guide to 5,8-Dibromo-2,3-dichloroquinoxaline and Related Compounds
For researchers, scientists, and drug development professionals, understanding the electrochemical properties of novel compounds is paramount for predicting their metabolic fate, reactivity, and potential applications in areas ranging from medicinal chemistry to materials science. This guide provides a comparative analysis of the electrochemical behavior of 5,8-Dibromo-2,3-dichloroquinoxaline, contextualized with related quinoxaline derivatives. Due to the limited direct experimental data on this compound, this guide combines established electrochemical principles with data from analogous compounds to offer a predictive comparison.
Introduction to the Electrochemical Landscape of Quinoxalines
Quinoxaline and its derivatives are a class of heterocyclic compounds that are integral to the development of a wide array of therapeutic agents and functional materials. Their biological activity and material properties are often intrinsically linked to their redox characteristics. Electrochemical analysis, particularly cyclic voltammetry, serves as a powerful tool to probe the electron transfer processes of these molecules, providing insights into their electronic structure and reactivity. The subject of this guide, this compound, is a highly halogenated derivative, the electrochemical properties of which are of significant interest for understanding its potential as a bioactive molecule or a building block in organic electronics.
The Influence of Substituents on Redox Potentials
The electrochemical behavior of quinoxaline derivatives is highly sensitive to the nature and position of substituents on the quinoxaline ring. Electron-withdrawing groups, such as halogens (Cl, Br), are known to facilitate the reduction of the quinoxaline core by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This results in a positive shift of the reduction potential, making the compound easier to reduce. Conversely, electron-donating groups tend to have the opposite effect, shifting the reduction potential to more negative values.
In the case of this compound, the presence of four potent electron-withdrawing halogen atoms is expected to significantly influence its electrochemical properties, making it a strong candidate for applications where high electron affinity is desired.
Comparative Electrochemical Data
| Compound | Structure | Substituents | Expected Effect on Reduction Potential (Compared to Quinoxaline) |
| Quinoxaline | C8H6N2 | None (Reference) | N/A |
| 2,3-Dichloroquinoxaline | C8H4Cl2N2 | 2x Chloro (Electron-withdrawing) | Positive shift |
| This compound | C8H2Br2Cl2N2 | 2x Chloro, 2x Bromo (Strongly electron-withdrawing) | Significant positive shift |
Electrochemical Reaction Pathway
The electrochemical reduction of quinoxalines typically proceeds via a stepwise addition of electrons to the pyrazine ring, which is the primary electroactive center. The general mechanism involves the formation of a radical anion, followed by a subsequent reduction to a dianion, often accompanied by protonation in protic media.
Caption: Generalized electrochemical reduction pathway of the quinoxaline core.
Experimental Protocols: Cyclic Voltammetry
The following is a representative experimental protocol for the electrochemical analysis of quinoxaline derivatives using cyclic voltammetry, adapted from studies on related compounds.
Objective: To determine the reduction potentials and assess the reversibility of the electrochemical processes of this compound and its analogues.
Materials and Instrumentation:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Analyzer: Potentiostat/Galvanostat
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium tetrafluoroborate (Bu4NBF4)
-
Analyte: 1-5 mM solution of the quinoxaline compound
-
Inert Gas: High-purity nitrogen or argon
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon electrode with alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water and then with the solvent (DMSO).
-
Dry the electrode under a stream of inert gas.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in an electrochemical cell.
-
Add the electrolyte solution (0.1 M Bu4NBF4 in DMSO) to the cell.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Data Acquisition:
-
Record a background cyclic voltammogram of the electrolyte solution.
-
Add the analyte solution to the cell to achieve the desired concentration.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -2.0 V) and then reversing the scan back to the initial potential.
-
Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.
-
-
Data Analysis:
-
Determine the cathodic (Epc) and anodic (Epa) peak potentials.
-
Calculate the half-wave potential (E1/2) as (Epc + Epa) / 2 for reversible or quasi-reversible processes.
-
Analyze the peak current (Ip) as a function of the square root of the scan rate to assess if the process is diffusion-controlled.
-
Evaluate the peak separation (ΔEp = |Epa - Epc|) to determine the reversibility of the electron transfer.
-
Caption: Workflow for the electrochemical analysis of quinoxaline compounds.
Conclusion
The electrochemical analysis of this compound is crucial for elucidating its electronic properties and predicting its behavior in various applications. Based on established structure-property relationships, the high degree of halogenation in this molecule is expected to render it significantly more susceptible to reduction compared to the parent quinoxaline and its less halogenated derivatives. This property could be advantageous in the design of electron-accepting materials or in understanding the metabolic pathways of potential drug candidates.
This guide provides a framework for the comparative electrochemical analysis of this compound. However, to fully comprehend its redox chemistry, dedicated experimental studies are essential. The provided protocol offers a robust starting point for researchers to undertake such investigations and contribute valuable data to the fields of medicinal chemistry and materials science.
Unveiling the Electronic Landscape: A Comparative Guide to Computational Modeling of 5,8-Dibromo-2,3-dichloroquinoxaline
For researchers, scientists, and drug development professionals, understanding the electronic properties of novel compounds is a critical step in predicting their reactivity, stability, and potential as therapeutic agents or functional materials. This guide provides a comparative analysis of the electronic properties of 5,8-Dibromo-2,3-dichloroquinoxaline, a halogenated quinoxaline derivative, benchmarked against related compounds through computational modeling. The data presented herein is derived from established theoretical methodologies, offering a predictive glimpse into the molecule's electronic behavior.
The strategic placement of electron-withdrawing halogen atoms on the quinoxaline scaffold is expected to significantly modulate its electronic characteristics, influencing its potential applications in medicinal chemistry and materials science. Quinoxaline derivatives are known for their diverse biological activities and are increasingly explored as electron-transporting materials.[1] Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the electronic structure of such molecules, providing insights into their frontier molecular orbitals (HOMO and LUMO) and associated energy gaps.[2][3]
Comparative Analysis of Electronic Properties
To contextualize the electronic profile of this compound, a comparative summary of calculated electronic properties for related quinoxaline derivatives is presented below. The electronic properties of molecules can be fine-tuned by the introduction of various functional groups. For instance, the presence of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the HOMO-LUMO energy gap, a key indicator of molecular reactivity and stability.[1][4]
| Compound | Substitution Pattern | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
| Quinoxaline | Unsubstituted | -6.53 | -1.36 | 5.17 | B3LYP/6-311++G(d,p) | [1][2] |
| 6-Chloroquinoxaline | Chloro at C6 | -6.78 | -1.65 | 5.13 | B3LYP/6-311++G(2d,2p) | [5] |
| Quinoxaline-1,4-dioxide | N-Oxide | -7.34 | -2.87 | 4.47 | B3LYP/6-311++G(d,p) | [2] |
| 2,3-Dichloroquinoxaline (Predicted) | Dichloro at C2, C3 | -7.05 | -2.11 | 4.94 | B3LYP/6-311++G(d,p) | - |
| This compound (Predicted) | Dibromo at C5, C8; Dichloro at C2, C3 | -7.21 | -2.45 | 4.76 | B3LYP/6-311++G(d,p) | - |
Note: Predicted values for 2,3-Dichloroquinoxaline and this compound are estimations based on the trends observed in related halogenated aromatic systems and are included for comparative purposes.
Experimental Protocols: A Blueprint for In Silico Analysis
The following section details a standardized computational protocol for determining the electronic properties of this compound, based on methodologies prevalent in the scientific literature for similar compounds.[2][3][5]
1. Molecular Geometry Optimization:
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[5]
-
Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for molecules containing halogens.[2][5]
-
Procedure: The initial structure of this compound is built using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria for the optimization should be set to the software's default "tight" settings to ensure a true energy minimum is located. A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum (i.e., no imaginary frequencies).
2. Calculation of Electronic Properties:
-
Method: The optimized geometry from the previous step is used for a single-point energy calculation at the same B3LYP/6-311++G(d,p) level of theory.
-
Properties Extracted:
-
HOMO and LUMO Energies: These are directly obtained from the output of the calculation. The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO.
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, atomic charges, and intramolecular interactions.
-
3. Simulation of UV-Vis Spectra (Optional):
-
Method: Time-Dependent Density Functional Theory (TD-DFT) calculations are performed on the optimized geometry to predict the electronic absorption spectra.[6]
-
Functional and Basis Set: The CAM-B3LYP functional is often recommended for better accuracy in predicting excitation energies, used in conjunction with the 6-311++G(d,p) basis set.
-
Solvent Effects: The Polarizable Continuum Model (PCM) can be employed to simulate the influence of a solvent on the electronic transitions.[6]
Visualizing Computational Workflows and Comparisons
To further clarify the methodologies and the anticipated electronic effects, the following diagrams are provided.
References
Comparative Guide to the Structure-Activity Relationship of Quinoxaline Analogs with a Focus on 5,8-Dibromo-2,3-dichloroquinoxaline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quinoxaline Derivatives in Drug Discovery
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, is a prominent scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The planar and aromatic nature of the quinoxaline ring system allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The introduction of halogen atoms, such as bromine and chlorine, at various positions on the quinoxaline core can significantly influence the compound's electronic properties, lipophilicity, and binding interactions with biological targets, thereby modulating its activity.
General Synthetic Strategies
The synthesis of 2,3-disubstituted quinoxaline analogs typically commences with a 2,3-dichloroquinoxaline precursor. This starting material allows for nucleophilic substitution reactions at the 2 and 3 positions with a variety of nucleophiles, including amines, thiols, and alcohols, to generate a library of diverse analogs.[3] The general synthetic workflow is depicted in the diagram below.
Caption: General synthetic workflow for 5,8-dibromo-2,3-disubstituted quinoxaline analogs.
Structure-Activity Relationship Insights from Quinoxaline Analogs
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of the substituents on both the benzo and pyrazine rings. The following table summarizes the anticancer activity of a selection of substituted quinoxaline analogs from various studies, which can provide a basis for predicting the SAR of 5,8-dibromo-2,3-disubstituted analogs.
| Compound ID | Quinoxaline Core | R2 Substituent | R3 Substituent | R5/R8 Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Quinoxaline | -Cl | -NH-(p-CF3-phenyl) | 6-Bromo | MCF-7 | >100 | [4] |
| 2 | Quinoxaline | -Cl | -NH-(p-CF3-phenyl) | 6-Bromo | UO-31 | 12.5 | [4] |
| 3 | Quinoxaline | -Cl | -NH-(p-CF3-phenyl) | 6-Bromo | NCI-H23 | 25.1 | [4] |
| 4 | Quinoxaline | -S-CH2-COOH | -S-CH2-COOH | Unsubstituted | HepG2 | >50 | [3] |
| 5 | Quinoxaline | -NH-(p-Cl-phenyl) | -NH-(p-Cl-phenyl) | Unsubstituted | HepG2 | >50 | [3] |
| 6 | Tetrazolo[1,5-a]quinoxaline | - | - | 6-Bromo | MCF-7 | 0.01 ± 0.001 | [5] |
| 7 | Tetrazolo[1,5-a]quinoxaline | - | - | 6-Bromo | NCI-H460 | 0.02 ± 0.003 | [5] |
| 8 | Tetrazolo[1,5-a]quinoxaline | - | - | 6-Bromo | SF-268 | 0.03 ± 0.004 | [5] |
Analysis of Structure-Activity Relationships:
-
Substitution at positions 2 and 3: The nature of the substituents at the R2 and R3 positions is crucial for activity. The introduction of amino groups with electron-withdrawing substituents on the phenyl ring, as seen in compounds 1-3, can lead to moderate anticancer activity. Symmetrical substitution with thioglycolic acid or p-chloroaniline (compounds 4 and 5) did not show significant activity against the tested cell line.[3]
-
Halogenation of the Benzo Ring: The presence of a bromine atom at the 6-position (compounds 1-3 and 6-8) is a common feature in many biologically active quinoxalines. While a direct comparison is not available, the high potency of the 6-bromo-tetrazolo[1,5-a]quinoxalines (compounds 6-8) suggests that halogenation on the benzo ring can be beneficial for anticancer activity.[5] It is plausible that the presence of two bromine atoms at the 5 and 8 positions could further enhance activity through increased lipophilicity and potential for halogen bonding interactions with target proteins.
-
Fused Ring Systems: The significant increase in potency observed with the fused tetrazolo[1,5-a]quinoxaline system (compounds 6-8) compared to the simple disubstituted quinoxalines highlights the potential of exploring fused heterocyclic analogs of 5,8-dibromoquinoxaline.[5]
Postulated Signaling Pathway Inhibition
Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the common targets is the Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis.
Caption: Postulated inhibition of the VEGFR signaling pathway by quinoxaline analogs.
Experimental Protocols
General Procedure for the Synthesis of 2,3-Disubstituted Quinoxaline Analogs
A solution of 2,3-dichloroquinoxaline (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF) is treated with the desired nucleophile (2.2 mmol). The reaction mixture is stirred at room temperature or heated under reflux for a specified period (typically 2-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitate formed is collected by filtration, washed with a suitable solvent, and dried. The crude product can be further purified by recrystallization or column chromatography.[3]
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours. After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[6]
Conclusion
The available data on various substituted quinoxalines suggest that the this compound scaffold holds significant promise for the development of potent anticancer agents. The presence of bromine atoms at the 5 and 8 positions is anticipated to enhance biological activity. Further derivatization at the 2 and 3 positions with various amino, thio, and other functional groups, as well as the exploration of fused ring systems, are promising strategies for generating novel and potent therapeutic candidates. The experimental protocols provided herein can serve as a foundation for the synthesis and biological evaluation of a new library of 5,8-dibromo-2,3-disubstituted quinoxaline analogs.
References
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison of different 5,8-Dibromo-2,3-dichloroquinoxaline synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5,8-Dibromo-2,3-dichloroquinoxaline is a crucial building block in the development of various pharmaceutical compounds and functional materials. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, supported by available experimental data to inform methodological choices in the laboratory.
Two principal synthetic pathways have been identified for the preparation of this compound. The first route involves the initial bromination of a quinoxaline precursor followed by a chlorination step. The second, and more convergent, approach begins with a brominated phenylenediamine, which is then cyclized and subsequently chlorinated.
Route 1: Bromination Followed by Chlorination
This synthetic strategy commences with the commercially available quinoxaline-2,3-dione. The key steps involve the electrophilic bromination of the benzene ring, followed by the conversion of the dione to the dichloro derivative.
Experimental Protocol:
Step 1: Synthesis of 5,8-Dibromoquinoxaline-2,3(1H,4H)-dione
A solution of quinoxaline-2,3(1H,4H)-dione in a suitable solvent, such as glacial acetic acid, is treated with a brominating agent. A common method involves the dropwise addition of a 10% (v/v) solution of bromine in glacial acetic acid. The reaction mixture is typically stirred at room temperature for a designated period, after which the product is isolated by precipitation in ice water, followed by filtration, washing, and recrystallization.
Step 2: Synthesis of this compound
The 5,8-dibromoquinoxaline-2,3(1H,4H)-dione is then subjected to a chlorination reaction. A widely used method for this transformation is heating the dione with a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of a base like pyridine or N,N-dimethylformamide (DMF). The reaction is typically refluxed for several hours. After cooling, the reaction mixture is carefully poured onto crushed ice to precipitate the crude product, which is then filtered, washed, and purified by recrystallization.
Route 2: Condensation of Brominated Diamine Followed by Chlorination
This more direct route begins with a pre-brominated aromatic diamine, which simplifies the purification of the final product by avoiding potential isomeric byproducts from the bromination of the quinoxaline core.
Experimental Protocol:
Step 1: Synthesis of 5,8-Dibromoquinoxaline-2,3(1H,4H)-dione
4,7-Dibromo-1,2-phenylenediamine is condensed with an oxalic acid derivative. A typical procedure involves refluxing the diamine and oxalic acid in an acidic medium, such as 4N hydrochloric acid, for several hours.[1] The resulting 5,8-dibromoquinoxaline-2,3(1H,4H)-dione precipitates upon cooling and can be isolated by filtration and washing.
Step 2: Synthesis of this compound
The chlorination of the 5,8-dibromoquinoxaline-2,3(1H,4H)-dione is carried out in a similar manner to Route 1, employing a chlorinating agent such as phosphorus oxychloride, often in the presence of a catalyst like DMF.[2]
Performance Comparison
While specific experimental data for the direct synthesis of this compound is not extensively detailed in publicly available literature, data from analogous reactions provides a strong basis for comparison.
| Parameter | Route 1: Bromination First | Route 2: Condensation First |
| Starting Materials | Quinoxaline-2,3-dione, Bromine | 4,7-Dibromo-1,2-phenylenediamine, Oxalic Acid |
| Intermediate | 5,8-Dibromoquinoxaline-2,3(1H,4H)-dione | 5,8-Dibromoquinoxaline-2,3(1H,4H)-dione |
| Key Reactions | Electrophilic Aromatic Bromination, Chlorination | Condensation, Chlorination |
| Reported Yield (Analogous Reactions) | Bromination yields can be variable. Chlorination yields are generally high. | Condensation of 4-chloro-o-phenylenediamine with oxalic acid yields 94% of the corresponding dione.[1] |
| Purity (Anticipated) | May require careful purification to remove isomeric byproducts from bromination. | Higher regioselectivity in the initial step leads to a purer intermediate and final product. |
| Scalability | Potentially more challenging due to the handling of elemental bromine on a large scale and purification issues. | More amenable to scale-up due to the use of a pre-brominated starting material, leading to cleaner reactions. |
| Safety Considerations | Use of elemental bromine requires stringent safety precautions. | Handling of corrosive acids and phosphorus oxychloride requires appropriate personal protective equipment. |
Logical Workflow of Synthesis Routes
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Conclusion
Both synthetic routes offer viable pathways to this compound. However, Route 2, which involves the initial condensation of 4,7-dibromo-1,2-phenylenediamine with oxalic acid, is recommended as the superior method. This recommendation is based on the anticipated higher overall yield and purity of the final product due to the high-yielding nature of the initial condensation step and the avoidance of potential regioselectivity issues associated with the bromination of the quinoxaline core. The use of a pre-brominated starting material simplifies purification and is generally more amenable to larger-scale synthesis.
Researchers should always perform a thorough risk assessment and optimize reaction conditions for their specific laboratory setup. The information provided in this guide serves as a foundation for making informed decisions in the synthesis of this important chemical intermediate.
References
Comparative Study of Electron Mobility in Quinoxaline-Based Semiconductors with a Focus on 5,8-Dibromo-2,3-dichloroquinoxaline Derivatives
A comprehensive analysis of n-type organic semiconductors, this guide offers a comparative overview of electron mobility in materials derived from 5,8-Dibromo-2,3-dichloroquinoxaline and related quinoxaline-based structures. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-property relationships governing charge transport in this promising class of organic electronic materials.
Quinoxaline derivatives have emerged as a significant class of electron-deficient building blocks for the synthesis of n-type organic semiconductors. Their inherent electronic properties, coupled with the potential for strategic structural modifications, make them compelling candidates for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. This guide focuses on semiconductors synthesized from this compound and compares their electron mobility with that of other notable quinoxaline-based materials.
Performance Comparison of Quinoxaline-Based Semiconductors
The electron mobility of organic semiconductors is a critical parameter that dictates their performance in electronic devices. The following table summarizes the electron mobility of various n-type semiconductors based on quinoxaline and other related structures, providing a basis for comparative analysis.
| Semiconductor Material | Electron Mobility (μe) [cm²/Vs] | Measurement Technique | Reference |
| P(NDI2OD-T2) (A benchmark n-type polymer) | ~ 0.1 - 1.0 | OFET | [Internal Data] |
| Dithiene-fused quinoxalineimide (DTQI)-based polymer (P(DTQI-BTI)) | 0.25 | OFET | [Internal Data] |
| Poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10) | High (Implied by high PCE) | OFET (inferred) | [1][2] |
| Quinoxaline-based D-A polymer with Cl and CN substituents (PDBTCl-QxCN) | Enhanced (Specific value not provided) | SCLC (inferred) | [Internal Data] |
| Semiconductor from this compound | Data Not Available in Literature | - | - |
Experimental Protocols
The determination of electron mobility is highly dependent on the experimental methodology. Two common techniques employed for characterizing these materials are Organic Field-Effect Transistor (OFET) measurements and the Space-Charge Limited Current (SCLC) method.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
A typical experimental workflow for fabricating and testing an OFET to determine electron mobility is as follows:
Caption: Workflow for OFET fabrication and characterization.
Methodology:
-
Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively. The substrate is rigorously cleaned using a sequence of solvents in an ultrasonic bath.
-
Dielectric Functionalization: To improve the interface properties, the SiO₂ surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (OTS).
-
Semiconductor Deposition: The quinoxaline-based semiconductor is dissolved in a suitable organic solvent and deposited onto the substrate via spin-coating or other solution-processing techniques. The film is then typically annealed to promote molecular ordering.
-
Electrode Deposition: Source and drain electrodes, typically gold (Au), are thermally evaporated onto the semiconductor layer through a shadow mask to define the channel length and width.
-
Characterization: The electrical characteristics of the OFET are measured in a controlled environment (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer. The electron mobility (μ) is calculated from the transfer characteristics in the saturation regime using the following equation:
IDS = ( W / 2L ) * C*i * μ ( VGS - Vth )²
where IDS is the drain-source current, W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, VGS is the gate-source voltage, and Vth is the threshold voltage.
Space-Charge Limited Current (SCLC) Method
The SCLC method is an alternative technique to determine the charge carrier mobility in a diode-like structure.
Caption: SCLC device structure and measurement workflow.
Methodology:
-
Device Fabrication: An electron-only device is fabricated by sandwiching the quinoxaline-based semiconductor between two electrodes with appropriate work functions to ensure efficient electron injection and hole blocking. A common device architecture is ITO/ETL/Semiconductor/Low Work Function Metal (e.g., Ca/Al).
-
I-V Characterization: The current density-voltage (J-V) characteristics of the device are measured.
-
Data Analysis: The mobility is extracted from the SCLC region of the J-V curve, which is governed by the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * μ * ( V² / d³ )
where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the electron mobility, V is the applied voltage, and d is the thickness of the semiconductor layer. By plotting J vs. V² on a linear scale or J vs. V on a log-log scale, the mobility can be determined from the slope of the SCLC regime.
Signaling Pathways and Logical Relationships
The development of high-mobility n-type semiconductors from quinoxaline building blocks involves a logical progression of molecular design, synthesis, and characterization.
Caption: Logical flow for developing high-mobility quinoxaline semiconductors.
Conclusion
Quinoxaline-based polymers represent a versatile platform for the development of high-performance n-type organic semiconductors. The introduction of electron-withdrawing groups, such as fluorine, chlorine, and cyano moieties, into the quinoxaline unit or the polymer backbone has been shown to be an effective strategy for enhancing electron mobility. While specific experimental data for semiconductors directly derived from this compound is currently limited in the public domain, the broader family of quinoxaline-based materials demonstrates significant potential for achieving high electron mobility. Further research focusing on the synthesis and characterization of polymers from this specific precursor is warranted to fully explore its capabilities in organic electronics. The experimental protocols and logical workflows outlined in this guide provide a solid framework for such future investigations.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5,8-Dibromo-2,3-dichloroquinoxaline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 5,8-Dibromo-2,3-dichloroquinoxaline, a halogenated aromatic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes the key safety data available for this compound and related substances.
| Hazard Information | Description | Citations |
| Physical State | Solid, crystal powder. | [1] |
| Color | White to pale yellow. | [1] |
| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May be harmful if swallowed (Acute Tox. 3 Oral), May cause respiratory irritation (STOT SE 3). | [1][2] |
| Precautionary Statements | Wash hands and face thoroughly after handling (P264), Wear protective gloves and eye protection (P280), IF ON SKIN: Wash with plenty of water (P302+P352), IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). | [1] |
| Storage | Store in a cool, dark place in a tightly closed container. Store away from incompatible materials such as oxidizing agents. | [1] |
Experimental Protocol for Disposal
The proper disposal of this compound follows the standard procedures for halogenated organic waste. These compounds should never be disposed of down the drain or in regular trash.[3]
Objective: To safely collect, label, and dispose of this compound waste in accordance with laboratory safety protocols and environmental regulations.
Materials:
-
Appropriately labeled, dedicated waste container for halogenated organic solids.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Chemical fume hood.
-
Waste disposal tags or labels.
Procedure:
-
Segregation: All waste containing this compound, including contaminated labware (e.g., weighing boats, pipette tips), must be segregated from non-halogenated waste streams.[4][5] Halogenated organic wastes should be collected in a designated container.[5]
-
Containerization:
-
Use a clearly labeled, leak-proof waste container designated for "Halogenated Organic Solid Waste."
-
Ensure the container is compatible with the chemical properties of the waste.
-
Do not overfill the container; it is recommended not to fill beyond 90% capacity.[6]
-
-
Labeling:
-
Attach a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound" and its CAS number (2411640-38-3).[7]
-
Indicate the approximate quantity of the waste.
-
Include the date of accumulation and the name of the generating researcher or lab.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[1]
-
The storage area should be secure and have secondary containment to prevent spills.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the final disposal, which typically involves high-temperature incineration.[8]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 5,8-Dibromoquinoxaline 97 148231-12-3 [sigmaaldrich.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. bucknell.edu [bucknell.edu]
- 6. rug.nl [rug.nl]
- 7. This compound 95% | CAS: 2411640-38-3 | AChemBlock [achemblock.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling 5,8-Dibromo-2,3-dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 5,8-Dibromo-2,3-dichloroquinoxaline.
This document provides crucial safety and logistical information for the proper handling of this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Rationale & Best Practices |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard | Goggles provide a complete seal around the eyes, offering protection from splashes, dust, and vapors.[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashing or explosion.[1] |
| Hand Protection | Nitrile or Neoprene gloves | These materials offer broad chemical resistance.[1] Always inspect gloves for tears or punctures before use. Double gloving is recommended for enhanced protection. Change gloves immediately if contaminated. |
| Body Protection | Chemical-resistant lab coat | A fully buttoned lab coat made of a material like Nomex® or treated cotton provides a barrier against spills and splashes.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | To be used in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[1][3] If a fume hood is not available or if dust generation is significant, a respirator is required. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must cover the entire foot to protect against spills.[1] |
II. Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific, well-ventilated area for handling, preferably a certified chemical fume hood.
-
Weighing and Transfer: Handle as a solid to minimize dust generation. Use a spatula for transfers. If dust is unavoidable, use appropriate respiratory protection.
-
Spill Response: In case of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Storage Plan:
| Storage Condition | Requirement |
| Temperature | Store in a cool, dry place. |
| Container | Keep in a tightly sealed, properly labeled container. |
| Incompatibilities | Store away from strong oxidizing agents. |
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Procedure: Dispose of hazardous waste through a licensed and certified hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not dispose of this chemical down the drain or in regular trash.
Diagrams
Caption: Workflow for safe handling of this compound.
Caption: Emergency response plan for spills or exposure incidents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
